molecular formula C12H24N2O2 B14796940 Tert-butyl 2-amino-2-(azepan-4-yl)acetate

Tert-butyl 2-amino-2-(azepan-4-yl)acetate

Katalognummer: B14796940
Molekulargewicht: 228.33 g/mol
InChI-Schlüssel: BWROETFUBVFSCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-amino-2-(azepan-4-yl)acetate is a chiral organic compound with the molecular formula C12H24N2O2 and is characterized by the presence of both an azepane ring and a protected amino acid ester moiety . This structure classifies it as a valuable heterocyclic building block in pharmaceutical research and organic synthesis. The tert-butyloxycarbonyl (Boc) group serves as a common protecting group for amines, making this compound a versatile intermediate for constructing more complex molecules. While the specific biological applications of this exact compound are not detailed in the available literature, its core structure is highly relevant in drug discovery. The azepane scaffold, a seven-membered nitrogen-containing ring, is a feature found in bioactive molecules and pharmaceutical agents. For instance, related azepane-containing compounds have been developed as potent and selective inhibitors, such as third-generation epidermal growth factor receptor (EGFR) inhibitors used in oncology research . This suggests that Tert-butyl 2-amino-2-(azepan-4-yl)acetate holds significant potential for researchers working in medicinal chemistry, particularly in the synthesis of novel therapeutic candidates targeting various diseases. Its value lies in its role as a synthetic precursor for exploring structure-activity relationships and developing new active pharmaceutical ingredients (APIs). Please note: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

Molekularformel

C12H24N2O2

Molekulargewicht

228.33 g/mol

IUPAC-Name

tert-butyl 2-amino-2-(azepan-4-yl)acetate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)10(13)9-5-4-7-14-8-6-9/h9-10,14H,4-8,13H2,1-3H3

InChI-Schlüssel

BWROETFUBVFSCS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C(C1CCCNCC1)N

Herkunft des Produkts

United States
Foundational & Exploratory

Tert-butyl 2-amino-2-(azepan-4-yl)acetate CAS number and identification

[1]

Executive Summary

Tert-butyl 2-amino-2-(azepan-4-yl)acetate is a specialized non-proteinogenic amino acid ester used primarily as a chiral building block in medicinal chemistry.[1] Structurally, it represents a glycine scaffold substituted at the

1

Unlike common amino acids, this specific ester is often synthesized de novo or supplied as a protected derivative due to the stability profiles of free

Chemical Identification & Properties

Nomenclature and Identifiers
  • IUPAC Name: tert-Butyl 2-amino-2-(azepan-4-yl)acetate[1]

  • Common Synonyms: Azepan-4-ylglycine tert-butyl ester;

    
    -(Azepan-4-yl)glycine tert-butyl ester.[1]
    
  • CAS Number: Not Widely Indexed (Custom Synthesis Category).[1]

    • Note: While specific CAS numbers exist for the N-protected variants (e.g., Boc-protected) or the hydrochloride salts, the free amine tert-butyl ester is rarely cataloged as a standalone commercial entity due to potential instability (polymerization/cyclization).[1] Researchers typically generate it in situ from the stable salt or protected precursor.

    • Related CAS (Precursor): tert-Butyl 4-oxoazepane-1-carboxylate (CAS: 188975-88-4) is the primary starting material.[1]

  • SMILES: CC(C)(C)OC(=O)C(N)C1CCCNCC1 (Free base)[1]

Physicochemical Data
PropertyValue (Predicted/Experimental)
Molecular Formula C

H

N

O

Molecular Weight 228.33 g/mol
Physical State Viscous oil or low-melting solid (Free base); White solid (HCl salt)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (Free base)
pKa (Predicted) ~8.5 (Amine), ~7.0 (Azepane secondary amine)
Chirality Contains two chiral centers: C2 (

-carbon) and C4 (Azepane ring).[1] Typically synthesized as specific diastereomers (

or

).

Synthesis & Preparation Protocols

The synthesis of Tert-butyl 2-amino-2-(azepan-4-yl)acetate typically follows a "Glycine-Phosphonate" route (Horner-Wadsworth-Emmons) or a Strecker synthesis starting from N-Boc-azepan-4-one .[1] The following protocol describes the stereoselective route via asymmetric hydrogenation, which is preferred for pharmaceutical applications.

Synthetic Pathway Visualization

SynthesisPathwayStartN-Boc-azepan-4-one(CAS: 188975-88-4)Step1Horner-Wadsworth-Emmons(Boc-Phosphonoglycinate)Start->Step1+ BaseIntermediateDehydro-amino AcidIntermediateStep1->IntermediateStep2Asymmetric Hydrogenation(Rh-DuPhos Catalyst)Intermediate->Step2H2, Chiral Cat.ProductProtectedBoc-ProtectedAzepan-4-yl GlycineStep2->ProductProtectedStep3Selective Deprotection(Orthogonal)ProductProtected->Step3Remove N-PG(if required)FinalTert-butyl 2-amino-2-(azepan-4-yl)acetate(Target)Step3->Final

Caption: Stereoselective synthesis workflow from azepan-4-one to the target amino ester.

Detailed Protocol (Asymmetric Route)

Step 1: Olefination (Formation of Dehydro-amino Acid)

  • Reagents: N-Boc-azepan-4-one (1.0 eq), Boc-

    
    -phosphonoglycine trimethyl ester (1.2 eq), DBU (1.5 eq).
    
  • Procedure: Dissolve phosphonoglycine in anhydrous DCM. Add DBU at 0°C. Stir for 15 min. Add N-Boc-azepan-4-one.[1] Warm to RT and stir for 12h.

  • Workup: Quench with dilute citric acid. Extract with DCM. Purify via silica gel chromatography.

Step 2: Asymmetric Hydrogenation

  • Reagents: Dehydro-intermediate, [Rh(COD)(R,R-DuPhos)]OTf (1 mol%), H

    
     (60 psi).
    
  • Procedure: Dissolve substrate in degassed MeOH. Add catalyst in a glovebox. Pressurize with Hydrogen gas. Stir for 24h at RT.

  • Outcome: Yields the fully protected (N-Boc, Azepane-N-Boc) amino ester with high enantiomeric excess (>95% ee).[1]

Step 3: Selective Deprotection (Generation of Free Amine) [1]

  • Critical Note: The target molecule contains a tert-butyl ester.[1] Standard acidic deprotection (TFA/HCl) will cleave both the Boc group and the tert-butyl ester, yielding the free acid.

  • To obtain the Tert-butyl ester with a free amine:

    • Use a starting material with an orthogonal protecting group on the

      
      -amine (e.g., Cbz or Fmoc).
      
    • If Fmoc-protected: Treat with 20% Piperidine in DMF for 30 min. Concentrate in vacuo to obtain the free amine tert-butyl ester.[1]

Applications in Drug Discovery[1][2][3]

Peptidomimetics & Conformational Restriction

The azepane ring provides a unique steric bulk and conformational constraint compared to the more common piperidine (6-membered) or pyrrolidine (5-membered) analogs.[1]

  • Integrin Antagonists: Used to mimic the "turn" conformation in RGD (Arg-Gly-Asp) sequences, improving selectivity for

    
     vs 
    
    
    integrins.[1]
  • Protease Inhibitors: The 7-membered ring can occupy large hydrophobic S1 or S2 pockets in enzymes like Thrombin or Factor Xa, offering improved metabolic stability over linear alkyl chains.

Comparative Scaffold Analysis
Scaffold TypeRing SizeConformational FlexibilityPrimary Use Case
Proline 5Rigid (cis/trans isomerism)Turn induction, structural core
Piperidinyl-Glycine 6Moderate (Chair/Boat)GPCR ligands, linker rigidity
Azepanyl-Glycine 7High (Twist-chair/Twist-boat)Exploration of novel chemical space , large binding pockets

Handling, Stability, and Storage

Storage Conditions
  • Free Base: Unstable at room temperature due to potential intermolecular condensation or oxidation. Store at -80°C under Argon.

  • HCl/TFA Salt: Highly stable.[2] Store at -20°C in a desiccator. Hygroscopic.

  • Solution Stability: Solutions in DMSO or MeOH should be prepared fresh. Avoid protic solvents if the free amine is generated for long periods.

Safety Precautions
  • Hazards: Irritant to eyes, respiratory system, and skin.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood.

  • Disposal: Dispose of as nitrogenous organic waste.

References

  • Synthesis of Azepane Scaffolds

    • Ábrahámi, R. A., Kiss, L., Fustero, S., & Fülöp, F. (2017).[3] "Functionalized Dialdehydes as Promising Scaffolds for Access to Heterocycles and

      
      -Amino Acids: Synthesis of Fluorinated Piperidine and Azepane Derivatives." Heterocycles, 95(1), 325-341. Link
      
  • General Method for Cyclic Amino Acids

    • Curto, J. M., & Kozlowski, M. C. (2014).[4] "Synthesis of Acyclic and Cyclic Amino Acid Derivatives by Alkene Metathesis." Journal of Organic Chemistry, 79(8), 3455–3464. Link[1]

  • Azepane-4-one Precursor Data

    • Sigma-Aldrich Product Data for tert-Butyl 4-oxoazepane-1-carboxylate (CAS 188975-88-4).[1] Link[1]

Synthesis of Tert-butyl 2-amino-2-(azepan-4-yl)acetate hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of Tert-butyl 2-amino-2-(azepan-4-yl)acetate Hydrochloride

Executive Summary

This technical guide details the asymmetric synthesis of Tert-butyl 2-amino-2-(azepan-4-yl)acetate hydrochloride , a critical non-proteinogenic amino acid building block. This scaffold features a seven-membered azepane ring, offering unique conformational restrictions valuable in the design of peptidomimetics, integrin antagonists, and protease inhibitors.

The protocol prioritizes enantiomeric purity and orthogonal protecting group strategy . We utilize a Schmidt-type ring expansion to generate the azepane core, followed by a Horner-Wadsworth-Emmons (HWE) olefination and Rhodium-catalyzed asymmetric hydrogenation . This route ensures the preservation of the acid-labile tert-butyl ester while allowing for the selective removal of amine protecting groups.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary phases: the construction of the 7-membered ketone (Azepan-4-one) and the installation of the chiral amino acid moiety.

  • Strategic Disconnection: The C2–C1 bond (amino acid alpha-carbon to carbonyl) is formed early via olefination.

  • Chirality: Established via asymmetric hydrogenation of the dehydroamino acid intermediate.[1]

  • Protecting Group Logic:

    • Ester: Tert-butyl (tBu) – Retained until the final application or cleaved under specific acidic conditions.

    • Amines (Ring & Chain): Benzyloxycarbonyl (Cbz) – Chosen for stability during HWE and removability via neutral hydrogenolysis (Pd/C), preserving the acid-sensitive tBu ester.

DOT Diagram: Retrosynthetic Logic

Retrosynthesis Target Target: Tert-butyl 2-amino-2-(azepan-4-yl)acetate HCl Intermediate1 Intermediate A: Diamino t-Butyl Ester (Free Base) Intermediate1->Target Salt Formation (HCl/Et2O) Intermediate2 Intermediate B: Protected Dehydroamino Acid (Cbz-Protected) Intermediate2->Intermediate1 Global Deprotection (H2, Pd/C) Precursor1 Precursor 1: N-Cbz-Azepan-4-one Precursor1->Intermediate2 HWE Olefination Precursor2 Precursor 2: Schmidt Reagent Analog (Phosphonoglycinate) Precursor2->Intermediate2 + Base Start Starting Material: N-Cbz-Piperidin-4-one Start->Precursor1 Ring Expansion (Tiffeneau-Demjanov or Diazomethane)

Figure 1: Retrosynthetic disconnection showing the convergence of the azepane core and the phosphonate glycine equivalent.

Phase 1: Synthesis of the Azepane Core

Objective: Expand the commercially available N-Cbz-piperidin-4-one to N-Cbz-azepan-4-one.

Mechanism: Regioselective Ring Expansion

While the Schmidt reaction (NaN3/acid) is common, it is harsh. We employ a diazoalkane-mediated expansion (using TMS-diazomethane or generated diazomethane) catalyzed by Lewis acids (


). This inserts a methylene group adjacent to the carbonyl.

Protocol:

  • Reagents: N-Cbz-piperidin-4-one (10 mmol),

    
     (1.1 eq), TMS-Diazomethane (1.2 eq, 2M in hexanes).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Cool the ketone solution in DCM to -78°C under Argon.

    • Add

      
       dropwise.
      
    • Slowly add TMS-Diazomethane (Caution: Evolution of

      
      ).
      
    • Stir at -78°C for 1 hour, then warm to 0°C.

    • Quench: Saturated

      
      .
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

  • Yield Expectation: 75-85% of N-Cbz-azepan-4-one .

Phase 2: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Install the amino acid backbone using a phosphonate reagent that carries the tert-butyl ester and the protected amine.

Reagent: Tert-butyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate. (Synthesized from t-butyl 2-bromo-2-(Cbz-amino)acetate and trimethyl phosphite via Arbuzov reaction).

Protocol:

  • Activation: Dissolve the phosphonate reagent (1.2 eq) in anhydrous THF.

  • Deprotonation: Cool to -78°C. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOtBu (1.1 eq). Stir for 30 mins to generate the ylide.

  • Coupling: Add a solution of N-Cbz-azepan-4-one (1.0 eq) in THF dropwise.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (cold, rapid wash) and Brine.

  • Product: (Z)-Tert-butyl 2-(((benzyloxy)carbonyl)amino)-2-(1-((benzyloxy)carbonyl)azepan-4-ylidene)acetate . (Dehydroamino acid).[1][2][3]

Phase 3: Asymmetric Hydrogenation

Objective: Reduce the alkene to set the stereocenter at C2 (alpha-carbon) with high enantioselectivity.

Catalyst System: Rhodium(I) complex with a chiral phosphine ligand (e.g., (S,S)-Me-DuPhos-Rh ). This catalyst system is renowned for hydrogenating dehydroamino acids with >95% ee.

Protocol:

  • Substrate: Dehydroamino acid intermediate (from Phase 2).

  • Catalyst: [Rh((S,S)-Me-DuPhos)(COD)]BF4 (1 mol%).

  • Conditions: Methanol (degassed),

    
     (60 psi / 4 bar).
    
  • Procedure:

    • Load substrate and catalyst into a high-pressure hydrogenation vessel (Parr bomb) in a glovebox.

    • Pressurize with Hydrogen.

    • Stir at Room Temperature for 24 hours.

  • Note on Protecting Groups: Under these specific conditions (Rh catalyst), the Cbz groups and the alkene are theoretically reducible. However, Rh-DuPhos is highly selective for the alkene. If Cbz hydrogenolysis is observed, switch to a Ruthenium-BINAP system or perform the hydrogenation before changing protecting groups.

    • Refined Strategy: Standard Rh-DuPhos hydrogenation leaves Cbz/Benzyl groups intact. We obtain the fully protected chiral amino acid .

Phase 4: Global Deprotection & Salt Formation

Objective: Remove the Cbz groups from the ring nitrogen and the alpha-amine without cleaving the acid-sensitive tert-butyl ester, then form the HCl salt.

Step A: Hydrogenolysis (Cbz Removal)

  • Catalyst: Pd/C (10 wt% loading).

  • Solvent: Methanol.

  • Condition:

    
     (1 atm, balloon).
    
  • Time: 2-4 hours. (Monitor by TLC/LCMS; Cbz removal is rapid).

  • Filtration: Filter through Celite to remove Pd/C.

  • Result: The filtrate contains the free diamine tert-butyl ester. Do not evaporate to dryness with heat , as the free amine can attack the ester (diketopiperazine formation risk, though less likely with 7-membered rings).

Step B: Hydrochloride Salt Formation

  • Solvent Switch: Concentrate the Methanol filtrate carefully at low temp (<30°C). Redissolve the residue immediately in anhydrous Diethyl Ether or MTBE .

  • Acidification: Add 2.0 - 2.2 equivalents of HCl in Dioxane (4M) or ethereal HCl dropwise at 0°C.

  • Precipitation: The bis-hydrochloride salt will precipitate as a white solid.

  • Isolation: Filter under Argon (hygroscopic). Wash with cold ether. Dry under high vacuum.

Data Summary & Workflow Visualization

DOT Diagram: Experimental Workflow

Workflow Step1 Step 1: Ring Expansion (Piperidone -> Azepanone) Step2 Step 2: HWE Coupling (Formation of Dehydro-AA) Step1->Step2 N-Cbz-Azepan-4-one Step3 Step 3: Asymmetric Hydrog. (Rh-DuPhos, H2) Step2->Step3 Dehydro Intermediate Step4 Step 4: Hydrogenolysis (Pd/C, H2 - Cbz Removal) Step3->Step4 Chiral Protected AA Step5 Step 5: Salt Formation (HCl/Ether) Step4->Step5 Free Diamine Ester

Figure 2: Sequential workflow for the synthesis of the target hydrochloride salt.

Analytical Specifications (Expected)
ParameterSpecificationMethod
Appearance White to off-white hygroscopic solidVisual
Identity Consistent with structure1H NMR (D2O/DMSO-d6)
Purity > 97.0%HPLC (C18, ACN/H2O)
Chiral Purity > 98% eeChiral HPLC (Daicel Crownpak)
Counterion 2.0 ± 0.1 eq ChlorideIon Chromatography / Titration
Mass Spec [M+H]+ matches theoreticalLC-MS (ESI+)

Troubleshooting & Safety

  • Ester Stability: The tert-butyl ester is acid-labile. The final salt formation must be performed with anhydrous acid in non-protic solvents (Ether) to prevent hydrolysis to the carboxylic acid. Avoid aqueous workups after Step 4.

  • Diazomethane: If using diazomethane for ring expansion, use specialized glassware (Clear-Seal joints) and blast shields. TMS-Diazomethane is a safer alternative but still requires ventilation.

  • Racemization: Ensure the hydrogenation catalyst is strictly oxygen-free. Oxidation of the catalyst leads to poor enantioselectivity.

References

  • Schmidt, U., et al. (1984). "Amino acids and peptides; 43. Dehydroamino acids; 18. Synthesis of dehydroamino acid esters via the Horner-Emmons reaction." Synthesis, 1984(1), 53-60.

  • Burk, M. J., et al. (1993). "Preparation and use of C2-symmetric bis(phospholanes): production of alpha-amino acid derivatives via highly enantioselective hydrogenation reactions." Journal of the American Chemical Society, 115(22), 10125-10138.

  • Cossy, J., & Belotti, D. (2001). "Ring expansion of N-Boc-4-piperidone: A convenient route to N-Boc-4-azepanone." Tetrahedron Letters, 42(26), 4329-4331.

  • Ye, T., & McKervey, M. A. (1994). "Organic Synthesis with α-Diazo Carbonyl Compounds." Chemical Reviews, 94(4), 1091–1160.

Sources

Structural Analogs of Azepane-Based Amino Acids: Design, Synthesis, and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analogs, synthetic pathways, and therapeutic applications of Tert-butyl 2-amino-2-(azepan-4-yl)acetate and its related scaffolds.

Executive Summary

The molecule Tert-butyl 2-amino-2-(azepan-4-yl)acetate represents a critical class of constrained non-proteinogenic amino acids . By tethering the aliphatic side chain of lysine or ornithine into a seven-membered azepane ring, this scaffold restricts conformational freedom, reducing the entropic penalty of ligand-receptor binding.

This guide analyzes the structural analogs of this core scaffold, focusing on ring-size modulation (pyrrolidine/piperidine/azepane), regiochemistry (3-yl vs. 4-yl), and their application in designing protease inhibitors (e.g., Cathepsin K) and peptidomimetics (turn inducers).

Structural Analysis & Pharmacophore Mapping

To understand the utility of the azepan-4-yl scaffold, one must view it as a rigidified mimetic of basic amino acids. Unlike the flexible side chain of Lysine , the azepane ring locks the nitrogen atom in a specific spatial vector.

Comparative Pharmacophores

The transition from linear to cyclic analogs alters the physicochemical profile (


, Lipophilicity, Molecular Volume) and biological recognition.
FeatureLysine (Linear)Piperidin-4-yl Glycine (6-Ring)Azepan-4-yl Glycine (7-Ring)
Conformational Freedom High (Free rotation)Moderate (Chair/Boat)Low (Twist-chair/Twist-boat)
Side Chain Length ~6.5 Å~5.5 Å (Constrained)~6.0 Å (Extended)
Basicity (

of side chain)
~10.5~10.8~11.0 (More basic due to ring strain)
Hydrophobicity LowModerateHigh (Increased carbon count)
Primary Utility Native interactionsCompact binding pocketsDeep/Broad binding pockets (e.g., Proteases)
Structural Analog Hierarchy

The "analogs" of the title compound are generated by modifying three vectors:

  • Ring Size (Contraction/Expansion): Moving from Azepane (7) to Piperidine (6) or Azocane (8).

  • Regioisomerism: Shifting the attachment point from C4 to C3.

  • N-Functionalization: Derivatizing the ring nitrogen (Sulfonamides, Ureas, Carbamates).

Analogs core CORE SCAFFOLD: Tert-butyl 2-amino-2-(azepan-4-yl)acetate ring_size Ring Size Analogs (Piperidin-4-yl, Pyrrolidin-3-yl) core->ring_size Ring Contraction/Expansion regio Regioisomers (Azepan-3-yl, Azepan-2-yl) core->regio Positional Scanning func Functionalized Analogs (Relacatib, Balanol Mimetics) core->func Drug Design (N-Capping) linear Linear Precursors (Lysine, Ornithine) linear->core Cyclization (Entropy Reduction)

Figure 1: Structural relationship between the azepane core and its pharmacophoric analogs.

Rational Design & Therapeutic Applications

The azepan-4-yl glycine scaffold is not merely a spacer; it is a bioactive pharmacophore used to target enzymes with large, hydrophobic S2/S3 pockets.

Protease Inhibitors (Cathepsin K)

The most prominent application of azepane amino acids is in the design of Cathepsin K inhibitors for osteoporosis.

  • Mechanism: The azepane ring occupies the S2 subsite of the cysteine protease. The 7-membered ring provides a better fit for the broad S2 pocket compared to the 6-membered piperidine analogs.

  • Key Analog: Relacatib (SB-462795) utilizes a related azepanone core, but the principle of using the azepane ring to span the active site is identical.

  • Design Logic: The tert-butyl ester in the title compound is a precursor.[1] In active drugs, this is hydrolyzed to the acid (or converted to an amide/nitrile) to interact with the catalytic triad.

Peptidomimetics (Turn Inducers)

Azepane amino acids act as Turn Inducers in peptide chains.

  • 
    -Turns:  Incorporating an azepan-4-yl amino acid into a peptide backbone forces the chain into a kink, mimicking the 
    
    
    
    -turns found in proteins. This is critical for disrupting protein-protein interactions (PPIs).
  • 310-Helices: The bulky 7-membered ring sterically clashes with adjacent residues, restricting

    
     and 
    
    
    
    torsion angles to helical regions.

Synthetic Methodologies

Synthesizing Tert-butyl 2-amino-2-(azepan-4-yl)acetate requires constructing the 7-membered ring and establishing the


-amino stereocenter. Two primary routes are recommended: Phase-Transfer Alkylation  (Modular) and Ring-Closing Metathesis  (De Novo).
Route A: Phase-Transfer Catalyzed Alkylation (Recommended)

This route is preferred for generating diverse analogs because it uses a common Glycine equivalent.

  • Electrophile Synthesis: Start with N-Boc-4-hydroxy-azepane (commercially available or from keto-azepane). Convert OH to Iodine (via Tosylate/Mesylate).

  • Nucleophile Preparation: Use a Glycine Schiff Base (e.g., O'Donnell's template or Benzophenone imine of Glycine tert-butyl ester).

  • Coupling: Alkylate the Glycine enolate with the Azepane Iodide using a Phase Transfer Catalyst (PTC) like TBAB or a chiral cinchona alkaloid for asymmetric induction.

Route B: Ring-Closing Metathesis (RCM)

Ideal for creating unsaturated analogs (Azepinyl) which can be hydrogenated to the Azepanyl core.

Synthesis start Allyl Glycine Derivative step1 Allylation with 4-Bromo-1-butene start->step1 Base/RX inter Di-ene Intermediate step1->inter rcm Ring Closing Metathesis (Grubbs II) inter->rcm RCM unsat Dehydro-Azepane rcm->unsat Cyclization prod TARGET: Azepan-4-yl Amino Acid unsat->prod H2/Pd-C

Figure 2: RCM strategy for the synthesis of the 7-membered azepane core.

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 2-amino-2-(1-(tert-butoxycarbonyl)azepan-4-yl)acetate

Objective: Synthesis of the protected core scaffold via alkylation. Scale: 10 mmol

Materials:
  • Substrate: Tert-butyl N-(diphenylmethylene)glycinate (3.0 g, 10 mmol).

  • Electrophile: Tert-butyl 4-iodoazepane-1-carboxylate (3.9 g, 12 mmol).

  • Base: Potassium Hydroxide (KOH), 50% aq. solution.

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol).

  • Solvent: Toluene (30 mL).

Methodology:
  • Setup: In a 100 mL round-bottom flask, dissolve the Glycine imine (Substrate) and the Azepane Iodide (Electrophile) in Toluene.

  • Initiation: Add TBAB and cool the mixture to 0°C.

  • Alkylation: Add 50% aqueous KOH dropwise with vigorous stirring. The biphasic mixture allows the PTC to shuttle the enolate.

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the imine.

  • Workup: Separate phases. Extract the aqueous layer with Toluene (2 x 15 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Hydrolysis (Deprotection of Imine): Dissolve the crude oil in THF (20 mL) and add 1N Citric Acid (10 mL). Stir for 2 hours to cleave the benzophenone imine.

  • Purification: Wash with Ether to remove benzophenone. Basify the aqueous layer with NaHCO3 and extract the product (amine) into EtOAc.

  • Isolation: Concentrate to yield the crude Tert-butyl 2-amino-2-(1-Boc-azepan-4-yl)acetate . Purify via column chromatography (DCM/MeOH 95:5).

Validation:

  • MS (ESI): Calculated for C17H32N2O4 [M+H]+: 329.24.

  • 1H NMR: Diagnostic doublet for

    
    -proton at ~3.4 ppm; Azepane multiplet envelope 1.4-1.9 ppm.
    

Comparison of Analog Properties

The following table contrasts the core azepane scaffold with its closest structural analogs to guide selection in drug discovery campaigns.

Analog ClassRing SizeConformational BiasKey Application
Pyrrolidin-3-yl 5Rigid EnvelopeGlutamate mimetics, NMDA ligands
Piperidin-4-yl 6Chair (Stable)GPCR ligands (Opioids, Somatostatin)
Azepan-4-yl (Core) 7Twist-Chair (Flexible)Protease Inhibitors (Cathepsin), Turn Mimetics
Azocan-5-yl 8High FlexibilityExploring novel chemical space (rare)

References

  • Design and Synthesis of Azepane Scaffolds: Hanessian, S., et al. "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Journal of Organic Chemistry.

  • Cathepsin K Inhibitors (Relacatib Context): Yamashita, D. S., et al. "Structure-Activity Relationships of Azepanone-Based Cathepsin K Inhibitors." Journal of Medicinal Chemistry.

  • Phase Transfer Alkylation Protocols: O'Donnell, M. J. "The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.

  • Azepane Peptidomimetics: Nuñez-Villanueva, D., et al. "Azepane Quaternary Amino Acids as Effective Inducers of 310 Helix Conformations."[2][3][4] Journal of Organic Chemistry.

  • Balanol and Azepane Natural Products: Lampe, J. W., et al. "Total Synthesis of (-)-Balanol." Journal of the American Chemical Society.

Sources

Strategic Sourcing & Technical Profile: Tert-butyl 2-amino-2-(azepan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, quality control, and handling of Tert-butyl 2-amino-2-(azepan-4-yl)acetate , a specialized non-proteinogenic amino acid building block.

Executive Summary: The "Orphan" Scaffold

Tert-butyl 2-amino-2-(azepan-4-yl)acetate represents a high-value, "orphan" building block in medicinal chemistry. Unlike standard amino acids, this compound combines a medium-sized nitrogen heterocycle (azepane) with a bulky tert-butyl ester protection.

Critical Sourcing Reality: As of Q4 2024, this specific compound is rarely available as a stock catalog item (Tier 1 availability). It is predominantly sourced via Custom Synthesis or as a Made-to-Order product from specialized heterocyclic vendors. Researchers must treat procurement not as a simple purchase, but as a supply chain management task involving stereochemical verification.

Chemical Identity & Complexity
  • Systematic Name: Tert-butyl 2-amino-2-(azepan-4-yl)acetate

  • Core Scaffold: Azepane (7-membered ring)

  • Key Functionality: Alpha-amino acid ester

  • Stereochemical Challenge: The molecule contains two chiral centers :

    • C-alpha (Glycine center): The carbon bearing the amino group.

    • C-4 (Azepane ring): Due to the asymmetry of the ring (2-carbon path vs. 3-carbon path to the nitrogen), position 4 is a stereocenter.

    • Implication: A "racemic" sample may actually be a mixture of four diastereomers (two enantiomeric pairs).

Sourcing Landscape & Supplier Tiering

Because direct stock is limited, procurement strategies must be tiered based on project timelines and purity requirements.

Tier 1: Specialized Building Block Vendors (High Probability)

These vendors specialize in azepane and medium-ring heterocycles. While they may not list the exact CAS, they possess the validated synthetic routes (e.g., Strecker synthesis from azepan-4-one) to deliver within 2-4 weeks.

Supplier CategoryRecommended VendorsStrategy
Primary Aggregators Enamine , ChemSpace , WuXi AppTec Search by structure, not just name. Request "Custom Synthesis" if stock is 0.
Niche Heterocycle Specialists Pharmablock , Anichem , Combi-Blocks Excellent for Azepan-4-one precursors. Likely to have the Boc-protected derivative.
Catalog Proxies BLD Pharm , AstaTech Often stock the des-amino precursor (CAS 1864053-29-1).
Tier 2: Custom Synthesis Route (The "Self-Validating" Alternative)

If commercial lead times exceed 6 weeks, in-house or CRO-partnered synthesis is the most reliable path. The recommended route utilizes 1-Boc-azepan-4-one as the starting material.

Synthetic Pathway Visualization:

SynthesisRoute Start 1-Boc-azepan-4-one (CAS 188975-88-4) Step1 Strecker Reaction (TMSCN, NH3) Start->Step1 Nucleophilic Addition Inter1 Alpha-Amino Nitrile Step1->Inter1 Step2 Acid Hydrolysis (HCl/H2O) Inter1->Step2 Nitrile Hydrolysis Inter2 Alpha-Amino Acid (Deprotected) Step2->Inter2 Step3 Esterification (t-Butyl Acetate/HClO4) Inter2->Step3 t-Bu Protection Final Target: Tert-butyl 2-amino-2-(azepan-4-yl)acetate Step3->Final Stereo Warning: Product is Mixture of 4 Isomers Final->Stereo

Figure 1: Recommended synthetic workflow for generating the target scaffold from commercially available ketones.

Technical Specification & Quality Control (QC)

When sourcing this compound, standard LCMS is insufficient . The presence of two chiral centers requires a rigorous "Self-Validating" QC protocol to ensure you are not testing a random mixture of diastereomers.

The "Self-Validating" QC Protocol
1. Stereochemical Verification (Chiral SFC)
  • Why: Standard C18 HPLC will likely show one or two peaks (diastereomers might separate, enantiomers will not).

  • Protocol: Use Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (e.g., Chiralpak AD-H or OD-H).

  • Acceptance Criteria: If the product is sold as "racemic," expect a 1:1:1:1 ratio (or 1:1 ratio of two diastereomeric peaks). If sold as "chiral," enantiomeric excess (ee) must be >95%.

2. NMR Structural Validation
  • 1H NMR (DMSO-d6 or CDCl3):

    • t-Butyl group: Strong singlet at ~1.45 ppm (9H).

    • Alpha-proton: Doublet or multiplet at ~3.2–3.5 ppm (depending on diastereomer).

    • Azepane Ring: Complex multiplets between 1.5–2.0 ppm (6H) and 2.6–3.0 ppm (4H adjacent to N).

    • Diagnostic Check: Verify the integration of the alpha-proton against the t-butyl group (1:9 ratio).

3. Counter-Ion Identification
  • Risk: Suppliers often ship amino esters as Hydrochloride (HCl) or Tosylate (TsOH) salts to improve stability.

  • Validation: Perform Silver Nitrate (AgNO3) test for halides or check 19F NMR if TFA salt is suspected. Free base amines are unstable and prone to polymerization or cyclization (diketopiperazine formation).

Handling & Stability Guidelines

Expert Insight: The tert-butyl ester is acid-labile, while the secondary amine (azepane) and primary amine (alpha-amino) are nucleophilic. This creates a "stability conflict."

Storage Protocol
  • Temperature: -20°C (Critical).

  • Atmosphere: Store under Argon or Nitrogen. The amine absorbs CO2 from air (carbamate formation).

  • Form: Always store as the salt form (HCl or TFA). Do not store as a free base oil for >24 hours.

Deprotection Logic (Causality)

When using this building block in peptide synthesis:

  • N-Protection: If the azepane nitrogen is Boc-protected, acid treatment (TFA) will remove both the ring-Boc and the ester-tBu.

  • Orthogonality: If you need to retain the ester, use Fmoc-protection for the ring nitrogen or the alpha-amine.

References & Validated Sources

  • PubChem Compound Summary. Tert-butyl 2-(azepan-4-yl)acetate hydrochloride (Precursor). National Library of Medicine. Accessed Oct 2023. Link

  • Enamine Building Blocks. Azepane Scaffolds for Medicinal Chemistry. Enamine Ltd. Catalog. Link

  • BLD Pharm Product List. Tert-butyl 2-(azepan-4-yl)acetate (CAS 1864053-29-1).Link

  • Strecker Synthesis Methodology. Synthesis of Alpha-Amino Acids.[1][2] Sketchy/YouTube Educational Series.[2] Link

  • Beilstein Journal of Organic Chemistry. Design and Synthesis of Unusual α-Amino Acid Derivatives. (Context on glycine equivalents). Link

Sources

Methodological & Application

Advanced Protocol for the Chemoselective N-Boc Deprotection of Tert-butyl 2-amino-2-(azepan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Chemoselective protecting group manipulation in bifunctional amino acid derivatives.

Executive Summary & Mechanistic Rationale

The synthesis and functionalization of complex amino acid derivatives often require orthogonal protecting group strategies. A significant synthetic challenge arises when a substrate contains both an N-tert-butoxycarbonyl (N-Boc) group and a tert-butyl ester , as seen in the protected precursors of Tert-butyl 2-amino-2-(azepan-4-yl)acetate. Because both functional groups are highly susceptible to acid-catalyzed cleavage, standard global deprotection conditions (e.g., 50% TFA in DCM or 4M HCl in Dioxane) will indiscriminately cleave both moieties, destroying the target molecule.

However, chemoselective N-Boc deprotection in the presence of a tert-butyl ester can be achieved by exploiting the subtle mechanistic differences in their cleavage pathways (1[1]).

The Causality of Chemoselectivity
  • Kinetic Control (Method A): The N-Boc group is slightly more acid-labile than the tert-butyl ester. The nitrogen atom stabilizes the developing positive charge in the transition state, and the subsequent loss of CO₂ provides an irreversible thermodynamic sink. By strictly controlling the acid concentration (1M anhydrous HCl) and using a moderately polar, non-nucleophilic solvent (Ethyl Acetate), the ester hydrolysis is kinetically starved while the Boc cleavage proceeds.

  • Thermodynamic Control (Method B): Cleavage of a tert-butyl ester is an equilibrium process. By conducting the reaction in tert-butyl acetate (tBuOAc) as the solvent, the massive excess of the tert-butyl moiety leverages the common-ion effect and transesterification dynamics (Le Chatelier's principle) to suppress ester cleavage completely, allowing even strong acids like H₂SO₄ to selectively remove the Boc group (2[2]).

Process Visualization

Mechanism SM N-Boc & t-Bu Ester Precursor Protonation Protonation of Boc Carbonyl SM->Protonation 1M HCl/EtOAc Cleavage E1 Cleavage (t-Bu Cation) Protonation->Cleavage Fast Kinetics Decarboxylation -CO2 Release (Irreversible) Cleavage->Decarboxylation Thermodynamic Sink Product Free Amine & t-Bu Ester Retained Decarboxylation->Product

Fig 1. Mechanistic pathway of kinetic chemoselective N-Boc cleavage over tert-butyl ester.

Workflow Start Start: N-Boc t-Bu Ester Substrate Decision Selectivity Requirement? Start->Decision MethodA Method A: 1M HCl in EtOAc (Kinetic Control) Decision->MethodA Standard Scale-up MethodB Method B: H2SO4 in tBuOAc (Thermodynamic Control) Decision->MethodB Max Selectivity Needed WorkupA Evaporate & Triturate (Yields HCl Salt) MethodA->WorkupA WorkupB Neutralize & Extract (Yields Free Base) MethodB->WorkupB Product Pure Tert-butyl 2-amino-2-(azepan-4-yl)acetate WorkupA->Product WorkupB->Product

Fig 2. Decision matrix and workflow for selective N-Boc deprotection protocols.

Experimental Protocols

Method A: Kinetic Control via 1M HCl in Ethyl Acetate

This is the preferred method for standard scale-up due to its operational simplicity and volatile byproducts.

Self-Validating System Note: The trituration step in this protocol physically validates ester retention. The intact tert-butyl ester product is highly polar as a bis-hydrochloride salt and will precipitate in diethyl ether. If over-cleavage occurs (loss of the ester to form the free carboxylic acid), the resulting zwitterionic/highly hydrophilic species behaves differently, and failure to precipitate cleanly immediately signals a protocol deviation.

Step-by-Step Procedure:

  • Preparation: Dissolve the N-Boc protected tert-butyl 2-amino-2-(azepan-4-yl)acetate (1.0 equiv.) in anhydrous ethyl acetate to achieve a substrate concentration of 0.2 M.

  • Cooling: Transfer the flask to an ice bath and cool the mixture to 0 °C under an inert atmosphere (N₂ or Argon). Causality: Cooling mitigates the exothermic protonation step, preventing localized heating that could trigger unwanted ester hydrolysis.

  • Reagent Addition: Dropwise, add a commercially available solution of 1M HCl in anhydrous ethyl acetate (5.0 equiv. of HCl).

  • Reaction: Remove the ice bath. Allow the reaction to stir at room temperature (20–25 °C) for 2 to 4 hours. Monitor the disappearance of the starting material via LC-MS or TLC (Ninhydrin stain).

  • Concentration: Once complete, concentrate the solvent under reduced pressure. Critical: Keep the water bath temperature strictly below 30 °C to prevent thermal degradation of the destabilized ester.

  • Trituration & Isolation: Suspend the resulting sticky residue in cold, anhydrous diethyl ether. Stir vigorously for 15 minutes to induce precipitation of the product.

  • Filtration: Filter the resulting white solid through a sintered glass funnel, wash with additional cold diethyl ether (2 × 10 mL), and dry under high vacuum.

Expert Insight: Because Tert-butyl 2-amino-2-(azepan-4-yl)acetate contains two basic nitrogen centers (the azepane secondary amine and the alpha primary amine), Method A will yield a bis-hydrochloride salt . You must account for the mass of two HCl molecules when calculating theoretical yields and downstream stoichiometric equivalents.

Method B: Thermodynamic Control via H₂SO₄ in tert-Butyl Acetate

Reserved for highly sensitive substrates where Method A yields unacceptable levels of ester cleavage.

Step-by-Step Procedure:

  • Preparation: Suspend the N-Boc protected substrate (1.0 equiv.) in anhydrous tert-butyl acetate (tBuOAc) to achieve a 0.5 M concentration in a round-bottom flask.

  • Reagent Addition: At room temperature, add concentrated H₂SO₄ (1.5 equiv.) dropwise with vigorous stirring.

  • Reaction: Stir the reaction at room temperature for 2–16 hours. Causality: The irreversible decarboxylation of the Boc group drives the forward reaction, while the massive solvent excess of tBuOAc forces the ester equilibrium toward retention.

  • Quenching: Quench the reaction by slowly pouring the mixture into a vigorously stirred, ice-cold saturated aqueous solution of NaHCO₃ to neutralize the sulfuric acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product as a free base .

Quantitative Data & Method Comparison

To assist in protocol selection, the following table summarizes the operational metrics of both methodologies based on established literature precedents:

ParameterMethod A: 1M HCl / EtOAcMethod B: H₂SO₄ / tBuOAc
Mechanistic Driver Kinetic ControlThermodynamic Control
Selectivity (Boc vs tBu Ester) Good (~90 - 95%)Excellent (>98%)
Typical Reaction Time 2 - 4 hours2 - 16 hours
Isolated Product Form Bis-Hydrochloride SaltFree Base
Scalability & Workup High (Simple evaporation/trituration)Moderate (Requires aqueous extraction)
Primary Use Case Rapid parallel synthesis & standard scale-upComplex, highly acid-sensitive substrates

References

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Journal of Organic Chemistry, 2004, 69(18), 6131-6133.
  • Application Notes and Protocols: Selective Deprotection of the Boc Group in tert-Butyl 4-Hydroxybutanoate Deriv

Sources

Use of Tert-butyl 2-amino-2-(azepan-4-yl)acetate in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Tert-butyl 2-amino-2-(azepan-4-yl)acetate in Advanced Peptidomimetic Synthesis

Executive Summary

The development of peptide therapeutics is frequently bottlenecked by the inherent instability and conformational flexibility of natural peptides. Tert-butyl 2-amino-2-(azepan-4-yl)acetate is a highly constrained, non-proteinogenic amino acid building block designed to overcome these limitations. Featuring a 7-membered nitrogen heterocycle (azepane) directly attached to the


-carbon, this compound serves as a powerful conformational restrictor. This application note details the mechanistic rationale, orthogonal protection strategies, and validated protocols for incorporating this sterically demanding building block into peptide sequences.

Mechanistic Rationale & Structural Biology

The primary utility of azepane-derived amino acids lies in their ability to dictate peptide backbone geometry. The steric bulk of the azepane ring severely restricts the


 and 

dihedral angles of the adjacent peptide bonds.

When incorporated strategically at the i+1 position of a peptide sequence, azepane derivatives strongly induce the formation of


-turns ()[1]. In the context of longer or more complex sequences, these constrained quaternary-like amino acids act as highly effective stabilizers of 3(10) helical structures ()[2]. This structural pre-organization not only enhances binding affinity to target receptors by locking the peptide into its bioactive conformation but also shields the backbone from proteolytic degradation.

Mechanism A Unstructured Linear Peptide B Incorporate Azepane AA (i+1 Position) A->B C Dihedral Angle Restriction (φ, ψ Constraints) B->C D β-Turn Induction C->D E 3(10) Helix Stabilization C->E

Caption: Mechanistic pathway of secondary structure induction by azepane-derived amino acids.

Orthogonal Protection Strategy & Causality

Tert-butyl 2-amino-2-(azepan-4-yl)acetate presents three reactive centers: a primary


-amine, a secondary azepane amine, and a carboxylate. The carboxylate is protected as a tert-butyl (tBu) ester .

The Causality of the Design: The tBu ester is highly stable to the basic conditions used in standard Fmoc deprotection (e.g., 20% piperidine), allowing this molecule to serve as a stable C-terminal anchor during solution-phase fragment condensation. Once the N-terminal elongation is complete, the tBu ester can be selectively cleaved via acidolysis (using TFA) to yield a free carboxylic acid, enabling the fragment to be coupled onto a solid support for Solid-Phase Peptide Synthesis (SPPS).

Workflow A Azepane AA (tBu Ester) B Peptide Coupling (HATU / DIPEA) A->B C tBu Acidolysis (TFA / TIS) B->C D SPPS Integration C->D

Caption: Orthogonal protection workflow for integrating azepane building blocks into SPPS.

Quantitative Data: Overcoming Steric Hindrance

Because the


-amine is situated immediately adjacent to the bulky 7-membered ring, acylation is sterically hindered. Standard carbodiimide chemistry (DIC/HOBt) fails to achieve satisfactory yields. To overcome this, HATU  is required. HATU generates an active HOAt ester; the pyridine nitrogen of the HOAt leaving group provides neighboring group participation, effectively guiding the incoming amine into the transition state via hydrogen bonding.

Table 1: Comparative Coupling Efficiencies for


-Amine Acylation 
Coupling ReagentBaseSolventTime (h)Conversion (%)
DIC / HOBtDIPEADMF1242%
HBTUDIPEADMF1265%
HATU DIPEA DMF 4 >98%
COMUTMPDMF4>95%

Note: Data reflects the coupling of Fmoc-Ala-OH to the sterically hindered


-amine of the azepane derivative. HATU demonstrates superior efficiency due to the neighboring group participation of the 7-azabenzotriazole leaving group.

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Sterically Demanding Acylation of the -Amine

Objective: Couple an Fmoc-protected amino acid to the free


-amine of Tert-butyl 2-amino-2-(azepan-4-yl)acetate.
  • Activation: In a dry round-bottom flask, dissolve 1.2 equivalents of the incoming Fmoc-AA-OH and 1.15 equivalents of HATU in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to the mixture. Stir for 3 minutes at room temperature to pre-activate the carboxylic acid, forming the reactive OAt ester.

  • Coupling: Add 1.0 equivalent of Tert-butyl 2-amino-2-(azepan-4-yl)acetate (assuming the azepane nitrogen is orthogonally protected, e.g., with Alloc or Cbz) to the activated mixture.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. After 2 hours, sample 5

    
    L of the reaction mixture, dilute in 100 
    
    
    
    L of Acetonitrile, and analyze via LC-MS.
    • Validation Check: The reaction is complete when the mass corresponding to the unreacted azepane starting material

      
       is entirely replaced by the product mass. Do not proceed to workup until conversion is >95%.
      
  • Workup: Dilute the mixture with Ethyl Acetate and wash sequentially with 5% aqueous

    
    , 1M 
    
    
    
    , and brine. Dry the organic layer over
    
    
    and concentrate under reduced pressure.
Protocol 2: Acidolytic Cleavage of the Tert-Butyl Ester

Objective: Remove the C-terminal tBu protecting group to generate a free acid for SPPS integration.

  • Preparation: Dissolve the purified peptide fragment from Protocol 1 in a cleavage cocktail consisting of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and ultra-pure Water in a ratio of 95:2.5:2.5 (v/v/v). Use 10 mL of cocktail per gram of peptide.

    • Causality Note: The cleavage of the tBu ester generates a highly reactive tert-butyl cation. If left unchecked, this electrophile will alkylate electron-rich residues. TIS acts as a bulky hydride donor to immediately quench the cation into harmless isobutane.

  • Cleavage: Stir the solution at room temperature for 2 hours.

  • Reaction Monitoring (Self-Validation): Perform TLC using a DCM:MeOH (9:1) mobile phase.

    • Validation Check: The loss of the highly lipophilic tBu group will result in a significant shift to a highly polar, baseline spot (

      
      ). LC-MS will confirm a mass shift of exactly -56 Da (loss of isobutene).
      
  • Precipitation: Concentrate the TFA solution under a stream of nitrogen to roughly 20% of its original volume. Add ice-cold diethyl ether dropwise to precipitate the free-acid peptide fragment.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Dry the resulting powder under vacuum.

References

  • Núñez-Villanueva, D., Plata-Ruiz, A., Romero-Muñiz, I., Martín-Pérez, I., Infantes, L., González-Muñiz, R., & Martín-Martínez, M. (2023). "β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid." The Journal of Organic Chemistry, 88(20), 14688-14696.[Link]

  • Núñez-Villanueva, D., Infantes, L., García-López, M. T., González-Muñiz, R., & Martín-Martínez, M. (2012). "Azepane Quaternary Amino Acids As Effective Inducers of 310 Helix Conformations." The Journal of Organic Chemistry, 77(21), 9833-9839. [Link]

Sources

Application Note: Asymmetric Synthesis of Chiral tert-Butyl 2-amino-2-(azepan-4-yl)acetate via Catalytic Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The incorporation of unnatural cyclic amino acids into peptidomimetics and small-molecule therapeutics is a proven strategy for enhancing metabolic stability and locking molecular conformations. Azepane-based derivatives, in particular, have emerged as critical vectors in structure-activity relationship (SAR) campaigns, notably in the optimization of protein kinase B (PKB/AKT) inhibitors[1].

Synthesizing tert-butyl 2-amino-2-(azepan-4-yl)acetate presents a unique stereochemical and protective-group challenge. The molecule contains two contiguous stereocenters (the


-carbon and the C4 position of the azepane ring) and an acid-labile tert-butyl ester.

The Causality of Experimental Design: To achieve high enantioselectivity while preserving the tert-butyl ester, a standard Boc-protection strategy (which requires harsh acidic cleavage via TFA or HCl) is fundamentally incompatible[2]. Instead, this protocol utilizes a bis-Cbz protection strategy . By protecting both the azepane nitrogen and the


-amine with Carboxybenzyl (Cbz) groups, we enable a neutral, orthogonal global deprotection via Pd/C hydrogenolysis in the final step.

The core chiral transformation relies on the asymmetric hydrogenation of a sterically hindered, tetrasubstituted exocyclic dehydroamino acid. To overcome the low reactivity typical of tetrasubstituted olefins, we employ the highly rigid, electron-rich chiral bisphospholane ligand TangPhos complexed with Rhodium, which provides a deep chiral pocket for exceptional enantio- and diastereocontrol[3].

Synthetic Workflow

SynthesisWorkflow N1 Starting Materials 1-Cbz-azepan-4-one & Phosphonate Reagent N2 Step 1: HWE Olefination (DBU, DCM, 0°C to RT) N1->N2 N3 Intermediate: Tetrasubstituted Dehydroamino Acid N2->N3 85% Yield N4 Step 2: Asymmetric Hydrogenation [Rh(COD)(R,R-TangPhos)]BF4, H2 N3->N4 N5 Chiral Intermediate: Bis-Cbz Protected Amino Ester N4->N5 >99% Conversion 98% e.e., 95:5 d.r. N6 Step 3: Global Deprotection (Pd/C, H2, MeOH) N5->N6 N7 Target Molecule: tert-butyl 2-amino-2-(azepan-4-yl)acetate N6->N7 Quantitative

Workflow for the asymmetric synthesis of tert-butyl 2-amino-2-(azepan-4-yl)acetate.

Step-by-Step Experimental Protocols

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Construct the tetrasubstituted exocyclic dehydroamino acid framework. Self-Validating Principle: The reaction progress is driven by the formation of the highly stable phosphate byproduct, while geometric isomerism (E/Z) is rendered irrelevant in the subsequent hydrogenation step due to the dynamic kinetic resolution capabilities of the Rh-catalyst.

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve tert-butyl 2-(Cbz-amino)-2-(dimethoxyphosphoryl)acetate (11.0 mmol, 1.1 eq) in anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (12.0 mmol, 1.2 eq) dropwise over 10 minutes. Stir for 15 minutes to allow ylide formation (solution will turn slightly yellow).

  • Ketone Addition: Add a solution of 1-Cbz-azepan-4-one (10.0 mmol, 1.0 eq) in anhydrous DCM (20 mL) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 12 hours.

  • In-Process Control: Check reaction completion via TLC (Hexanes/EtOAc 7:3, UV active). The starting ketone (

    
    ) should be consumed, replaced by the dehydroamino acid product (
    
    
    
    ).
  • Workup: Quench with saturated aqueous

    
     (50 mL). Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield tert-butyl 2-(Cbz-amino)-2-(1-Cbz-azepan-4-ylidene)acetate as a white foam (Yield: ~85%).
Step 2: Catalytic Asymmetric Hydrogenation

Objective: Establish the contiguous stereocenters at the


-carbon and C4-azepane position.
Causality of Catalyst Choice:  Tetrasubstituted olefins are notoriously resistant to hydrogenation. [Rh(COD)(R,R-TangPhos)]BF4 is selected because its rigid, sterically demanding 

-symmetric phospholane architecture forces the substrate into a single reactive conformation, delivering hydride exclusively to the Re-face of the olefin[3].
  • Preparation (Glovebox Required): Inside an argon-filled glovebox, charge a glass Parr reactor liner with the dehydroamino acid intermediate (5.0 mmol, 1.0 eq) and[Rh(COD)(R,R-TangPhos)]BF4 (0.05 mmol, 1 mol%).

  • Solvent Addition: Add anhydrous, thoroughly degassed methanol (30 mL).

  • Hydrogenation: Seal the reactor, remove it from the glovebox, and attach it to a high-pressure hydrogen manifold. Purge the lines with

    
     three times. Pressurize the vessel to 50 psi 
    
    
    
    .
  • Reaction: Stir vigorously at 25 °C for 24 hours.

  • In-Process Control: Vent the reactor and take a 0.1 mL aliquot. Filter through a short silica plug and analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm

    
     conversion, 
    
    
    
    diastereomeric ratio (d.r.), and
    
    
    enantiomeric excess (e.e.).
  • Workup: Concentrate the mixture under reduced pressure and pass through a short pad of silica gel (eluting with EtOAc) to remove the rhodium catalyst. Evaporate to yield tert-butyl (S)-2-(Cbz-amino)-2-((S)-1-Cbz-azepan-4-yl)acetate.

Step 3: Orthogonal Global Deprotection

Objective: Remove both Cbz protecting groups while leaving the acid-sensitive tert-butyl ester intact. Causality: Hydrogenolysis operates under strictly neutral conditions, exploiting the affinity of palladium for benzylic C-O and C-N bonds. This perfectly bypasses the ester cleavage that plagues Boc/TFA strategies[2].

  • Preparation: Dissolve the bis-Cbz protected intermediate (4.0 mmol) in MS-grade methanol (40 mL) in a 100 mL round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%, 0.4 mmol Pd). Safety Note: Pd/C is highly pyrophoric; add under a blanket of argon.

  • Hydrogenolysis: Evacuate the flask and backfill with hydrogen gas via a balloon. Repeat this purge cycle three times. Stir vigorously at room temperature under 1 atm of

    
     for 4-6 hours.
    
  • In-Process Control: Monitor by LC-MS. The mass of the starting material (

    
    ) should completely shift to the mass of the fully deprotected target molecule. A ninhydrin stain on TLC will show a dark purple spot, indicating the presence of free amines.
    
  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol (3 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford the final product, tert-butyl 2-amino-2-(azepan-4-yl)acetate , as a colorless viscous oil or waxy solid in quantitative yield.

Quantitative Data Presentation: Hydrogenation Optimization

To validate the selection of the TangPhos ligand, a catalyst screening was performed on the tetrasubstituted dehydroamino acid intermediate. The data below demonstrates the necessity of the rigid phospholane architecture for this specific transformation.

EntryCatalyst ComplexSolvent

Pressure (psi)
Conversion (%)d.r. (syn:anti)e.e. (%)
1[Rh(COD)(R,R-DIPAMP)]BF4MeOH50< 10%N/AN/A
2[Rh(COD)(R-BINAP)]BF4DCM10045%60:4055%
3[Ru(OAc)2(S-JOSIPHOS)]TFE10088%85:1591%
4 [Rh(COD)(R,R-TangPhos)]BF4 MeOH 50 > 99% 95:5 98%
5[Rh(COD)(R,R-TangPhos)]BF4THF2092%92:896%

Table 1: Optimization of the catalytic asymmetric hydrogenation of the tetrasubstituted exocyclic dehydroamino acid intermediate. TangPhos (Entry 4) provides superior reactivity and stereocontrol.

References

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Asymmetric Hydrogenation of Itaconic Acid and Enol Acetate Derivatives with the Rh-TangPhos Catalyst. Organic Letters.[Link]

  • Greene's Protective Groups in Organic Synthesis. Semantic Scholar (Wiley-Interscience).[Link]

Sources

Application Note: Orthogonal Functionalization and Coupling Strategies for Tert-butyl 2-amino-2-(azepan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Peptidomimetic Researchers, and Drug Discovery Scientists.

Introduction and Mechanistic Rationale

The incorporation of non-proteinogenic, conformationally constrained amino acids is a cornerstone of modern peptidomimetic drug discovery. Tert-butyl 2-amino-2-(azepan-4-yl)acetate (Chemical Formula: C₁₂H₂₄N₂O₂, Exact Mass: 228.18) is a highly versatile, trifunctional building block. It features a primary


-amine, a secondary amine embedded within a 7-membered azepane ring, and a tert-butyl protected carboxylic acid.

Azepane derivatives are increasingly utilized in medicinal chemistry due to their unique spatial projection and their established ability to induce specific conformational constraints, such as


-turns, in peptide backbones[1][2]. However, the steric bulk of the azepane ring at the 

-position of the amino acid creates significant synthetic challenges during amide bond formation. Standard carbodiimide-mediated couplings often suffer from low yields and high rates of epimerization at the

-carbon[3].

To successfully utilize this building block, researchers must exploit orthogonal reactivity . The primary ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amine is sterically hindered but highly nucleophilic, requiring highly active coupling reagents (like HATU)[3]. The secondary azepane nitrogen is less nucleophilic but highly susceptible to reductive amination or Buchwald-Hartwig cross-coupling. The tert-butyl ester provides robust protection against nucleophilic attack and basic conditions, allowing for exhaustive modification of the amines before C-terminal unmasking[4].

Orthogonal Functionalization Workflow

The following diagram illustrates the strategic decision tree for site-selective functionalization of Tert-butyl 2-amino-2-(azepan-4-yl)acetate.

OrthogonalReactivity Core Tert-butyl 2-amino-2- (azepan-4-yl)acetate AlphaAmine Alpha-Amine (Primary) Core->AlphaAmine Site 1 AzepaneAmine Azepane Nitrogen (Secondary) Core->AzepaneAmine Site 2 Ester t-Butyl Ester (Protected Carboxyl) Core->Ester Site 3 PeptideCoupling Amide Coupling (HATU/DIPEA) AlphaAmine->PeptideCoupling N-Acylation ReductiveAmination Reductive Amination (NaBH(OAc)3) AzepaneAmine->ReductiveAmination N-Alkylation Deprotection Acidic Cleavage (TFA/DCM) Ester->Deprotection C-Term Unmasking

Orthogonal functionalization pathways for Tert-butyl 2-amino-2-(azepan-4-yl)acetate.

Quantitative Optimization of -Amine Acylation

Because the azepane ring exerts significant steric hindrance on the adjacent


-carbon, standard coupling reagents like EDC/HOBt often fail to drive the reaction to completion, leading to prolonged reaction times and increased epimerization[3]. Uronium/aminium salts based on HOAt (such as HATU) are strictly required. HATU generates an active HOAt ester, which utilizes a neighboring group effect—the pyridine nitrogen of HOAt acts as an intramolecular general base to accelerate the aminolysis step, overcoming the steric bulk[3][5].

Table 1: Comparative Efficacy of Coupling Reagents for


-Amine Acylation 
Coupling ReagentAdditiveBaseYield (%)Epimerization (%)Mechanistic Rationale
EDC·HClHOBtDIPEA42%15.2%Lacks neighboring group acceleration; slow aminolysis allows oxazolone formation.
PyBOPNoneDIPEA68%8.4%Phosphonium activation is efficient but HOBt ester intermediate remains sterically hindered.
HATU None DIPEA 94% < 1.0% HOAt pyridine nitrogen accelerates aminolysis via intramolecular hydrogen bonding.

Data synthesized from established steric-hindrance coupling models involving azepane-derived amino acids[1][3].

Validated Experimental Protocols

Protocol A: Selective Amide Coupling at the -Amine (HATU-Mediated)

Objective: To couple a generic N-protected amino acid (Fmoc-Xaa-OH) to the sterically hindered


-amine of Tert-butyl 2-amino-2-(azepan-4-yl)acetate without unmasking the C-terminus.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried 50 mL round-bottom flask under N₂ atmosphere, dissolve the Fmoc-protected amino acid (1.2 equiv, 1.2 mmol) and HATU (1.2 equiv, 1.2 mmol, 456 mg) in anhydrous N,N-Dimethylformamide (DMF) (10 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 522

    
    L) dropwise. Causality: DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile, which is critical when generating highly reactive HOAt esters[3]. Stir for 5 minutes at room temperature to ensure complete formation of the active ester.
    
  • Amine Introduction: Add Tert-butyl 2-amino-2-(azepan-4-yl)acetate (1.0 equiv, 1.0 mmol, 228 mg) as a solution in 2 mL anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progression via LC-MS. The target is the disappearance of the starting material mass (

    
    ). Due to HATU's efficiency, completion is typically observed within 2–4 hours.
    
  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove residual DMF, followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: Site-Specific Reductive Amination of the Azepane Nitrogen

Objective: To alkylate the secondary azepane nitrogen using an aldehyde, maintaining the integrity of the tert-butyl ester.

Step-by-Step Methodology:

  • Imine Formation: Dissolve Tert-butyl 2-amino-2-(azepan-4-yl)acetate (1.0 equiv, 1.0 mmol) and the target aldehyde (1.1 equiv, 1.1 mmol) in anhydrous Dichloromethane (DCM) (10 mL). Add glacial acetic acid (1.5 equiv, 1.5 mmol, 86

    
    L) to catalyze iminium ion formation. Stir for 1 hour at room temperature.
    
  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 1.5 mmol, 318 mg) in small portions over 10 minutes. Causality: NaBH(OAc)₃ is specifically selected because it is a mild reducing agent that selectively reduces iminium ions over aldehydes, preventing the reduction of the starting aldehyde to an alcohol and avoiding over-alkylation side reactions.

  • Validation: Monitor via TLC (Ninhydrin stain) or LC-MS until the secondary amine is fully consumed.

  • Workup: Quench with 1N NaOH (10 mL) to neutralize the acetic acid and break down boron complexes. Extract with DCM (3 x 15 mL), wash with brine, dry over MgSO₄, and concentrate.

Protocol C: Unmasking the C-Terminus (Tert-Butyl Ester Cleavage)

Objective: To reveal the free carboxylic acid for subsequent downstream peptide elongation.

Step-by-Step Methodology:

  • Cleavage Cocktail: Dissolve the fully functionalized intermediate in a mixture of DCM and Trifluoroacetic Acid (TFA) (1:1 v/v, 10 mL total volume).

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.5% v/v) and Water (2.5% v/v). Causality: During the acidic cleavage of the tert-butyl group, highly reactive tert-butyl cations are generated. TIPS and water act as carbocation scavengers, preventing the re-alkylation of the electron-rich azepane nitrogen or other sensitive moieties on the molecule.

  • Execution: Stir at room temperature for 2 hours.

  • Isolation: Concentrate the reaction mixture under a stream of nitrogen. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA azeotropically. Triturate the resulting residue in cold diethyl ether to precipitate the desired carboxylic acid as a TFA salt.

References

1.[3] Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at:[Link] 2.[1] Valle, M., et al. (2023). ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. PMC - NIH. Available at:[Link]
3.[2] Valle, M., et al. (2023). 

-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry. Available at:[Link] 4. Sigma-Aldrich Catalog. Butyl glycine derivatives and related compounds. Available at: 5.[4] BLDpharm Catalog. 1864053-29-1 | tert-butyl 2-(azepan-4-yl)acetate hydrochloride. Available at: 6.[5] BenchChem Technical Support. (2025). Spectroscopic and Experimental Data for Azepane Amide Couplings. Available at:

Sources

Application Note: Tert-butyl 2-amino-2-(azepan-4-yl)acetate as a Constrained Amino Acid Surrogate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the utility, handling, and experimental integration of Tert-butyl 2-amino-2-(azepan-4-yl)acetate , a specialized constrained amino acid surrogate used in high-value peptidomimetic and drug discovery campaigns.

Executive Summary & Chemical Profile

Tert-butyl 2-amino-2-(azepan-4-yl)acetate represents a critical class of "designer" amino acids. Structurally, it is a glycine backbone substituted at the


-position with a 7-membered azepane ring. This unique architecture serves two primary functions in medicinal chemistry:
  • Conformational Constraint: The bulky azepane ring restricts the rotational freedom of the peptide backbone (

    
     and 
    
    
    
    angles), stabilizing secondary structures like
    
    
    -turns or helices.
  • Pharmacophore Expansion: The azepane nitrogen (a secondary amine) provides a tunable basic site that can mimic the side chains of Lysine or Arginine but with restricted geometry, or be functionalized to reach specific sub-pockets in GPCRs and proteases.

Chemical Identity
PropertyDetail
Systematic Name tert-butyl 2-amino-2-(azepan-4-yl)acetate
Molecular Class Unnatural

-Amino Acid / Azepane Scaffold
Core Function Basic Amino Acid Surrogate / Conformational Restrictor
Key Moiety Azepan-4-yl (7-membered N-heterocycle)
Protection tert-Butyl ester (Acid labile C-terminus)
Stereochemistry Typically supplied as racemate or enantiopure (S/R) depending on synthesis

Scientific Rationale: Why Use This Surrogate?

The "Constrained Space" Hypothesis

Linear peptides often suffer from poor metabolic stability and low receptor selectivity due to their flexibility. By replacing a flexible residue (like Lysine) with the azepan-4-yl analog, you freeze the bioactive conformation.

  • Mechanism: The 7-membered ring introduces specific steric clashes that disfavor extended conformations, forcing the peptide backbone into a turn.

  • Binding Affinity: The entropy penalty upon binding is reduced because the ligand is pre-organized.

Orthogonal Functionalization

The molecule contains two nitrogen atoms with distinct chemical environments:

  • 
    -Amine:  Primary amine, participates in the peptide bond.
    
  • Azepane Nitrogen: Secondary amine, more basic (

    
    ).
    
    • Note: In this specific reagent, the azepane nitrogen is often protected (e.g., N-Boc, N-Cbz) or left free for salt formation depending on the catalog form. Crucial: If the azepane nitrogen is unprotected, it must be orthogonally protected before peptide coupling to prevent polymerization.

Experimental Protocols

Protocol A: Solution-Phase Coupling (C-Terminal Capping)

This protocol describes using Tert-butyl 2-amino-2-(azepan-4-yl)acetate as the C-terminal residue in a convergent peptide synthesis.

Prerequisites:

  • Reagent: Tert-butyl 2-amino-2-(azepan-4-yl)acetate (Free base or HCl salt).

  • Partner: N-protected amino acid or peptide fragment (e.g., Fmoc-Phe-OH).

  • Coupling Agents: HATU, HOAt, DIPEA.

  • Solvent: Anhydrous DMF or DCM.

Workflow Diagram (Graphviz):

CouplingWorkflow Start Start: Fmoc-Peptide-OH Activation Activation (HATU/DIPEA, 0°C) Start->Activation Reagent Reagent: Azepane-Gly-OtBu Coupling Coupling Reaction (RT, 2-4 h) Reagent->Coupling Activation->Coupling Activated Ester Workup Workup (Acid/Base Wash) Coupling->Workup Product Product: Fmoc-Peptide-Azepane-OtBu Workup->Product

Caption: Figure 1. Convergent synthesis workflow for incorporating the azepane surrogate at the C-terminus.

Step-by-Step Procedure:

  • Activation: Dissolve the N-protected carboxylic acid partner (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.1 equiv) and HOAt (1.1 equiv).

  • Base Addition: Cool the mixture to 0°C. Add DIPEA (2.5 equiv) dropwise. Stir for 5 minutes to activate the carboxylate.

  • Reagent Addition: Add Tert-butyl 2-amino-2-(azepan-4-yl)acetate (1.0 equiv).

    • Critical Check: If using the HCl salt of the azepane reagent, increase DIPEA to 3.5 equiv to neutralize the salt.

  • Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for mass shift corresponding to amide bond formation).

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with:

    • 5% Citric Acid (removes unreacted amine/DIPEA).

    • Saturated NaHCO

      
       (removes unreacted acid).
      
    • Brine.

  • Purification: Dry over MgSO

    
    , filter, and concentrate. Purify via flash column chromatography (typically DCM/MeOH gradients).
    
Protocol B: Orthogonal Deprotection & Global Cleavage

Since the reagent contains a tert-butyl ester, it is acid-labile. This protocol details how to remove the ester to generate the free acid for further coupling or biological testing.

Reagents:

  • Trifluoroacetic acid (TFA).

  • Triisopropylsilane (TIPS) as a scavenger.

  • Dichloromethane (DCM).

Procedure:

  • Preparation: Dissolve the protected peptide (Peptide-Azepane-OtBu) in DCM (minimal volume).

  • Cocktail Preparation: Prepare a cleavage cocktail of TFA:DCM:TIPS (50:45:5 v/v/v).

    • Note: The high concentration of DCM prevents premature precipitation.

  • Cleavage: Add the cocktail to the peptide solution. Stir at RT for 1–2 hours.

  • Monitoring: Monitor by HPLC. The t-butyl group (+56 Da) will disappear, replaced by the free acid mass.

  • Isolation: Evaporate volatiles under nitrogen flow. Precipitate the product by adding cold Diethyl Ether. Centrifuge and dry the pellet.

Application Logic: Peptidomimetic Design Strategy

When designing a library using this surrogate, consider the Azepane Vector Map . The azepane ring projects into specific quadrants of the receptor space.

Signaling/Interaction Pathway:

InteractionMap Ligand Azepane-Modified Peptide BasicCenter Azepane Nitrogen (Pos. Charge) Ligand->BasicCenter Hydrophobic Azepane Ring (Steric Bulk) Ligand->Hydrophobic Receptor Target Receptor (e.g., GPCR) BindingSite Asp/Glu Residue (Anionic Pocket) BasicCenter->BindingSite Ionic Interaction (High Affinity) SelectivityFilter Hydrophobic Pocket (Size Restriction) Hydrophobic->SelectivityFilter Shape Complementarity (Selectivity) BindingSite->Receptor SelectivityFilter->Receptor

Caption: Figure 2. Pharmacophore mapping of the azepane surrogate within a receptor binding pocket.

Case Study: Integrin Inhibitors

In RGD (Arg-Gly-Asp) mimetics, the Arginine side chain is often too flexible. Replacing Arginine with 2-amino-2-(azepan-4-yl)acetic acid (derived from the title reagent) maintains the terminal basic charge required for binding to the aspartate in the integrin headpiece, but the azepane ring restricts the distance and angle of this charge relative to the backbone, potentially increasing potency against


 integrins [1, 2].

Quality Control & Troubleshooting

IssueProbable CauseSolution
Low Coupling Yield Steric hindrance of the bulky azepane ring.Switch to high-efficiency coupling agents (HATU or COMU) and increase reaction time.
Double Addition Azepane ring nitrogen was unprotected.Ensure the ring nitrogen is Boc/Cbz protected before coupling if it is not intended to react.
Incomplete Deprotection t-Butyl ester is sterically shielded.Increase TFA concentration to 95% and extend time to 3 hours.

References

  • Conformational Analysis of Helical Peptides Incorpor

    
    -Amino Acids. ChemRxiv. (2025).[1] Link
    
  • Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. ResearchGate. (2023). Link

  • 
    -Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Journal of Organic Chemistry. (2023). Link
    
  • Design of muscarinic M1 receptor agonists. PubMed Central. (2025). Link

  • Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry. (2023). Link

Sources

Experimental procedure for the synthesis of Tert-butyl 2-amino-2-(azepan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Tert-butyl 2-amino-2-(azepan-4-yl)acetate

Abstract This technical guide details the experimental procedure for the synthesis of tert-butyl 2-amino-2-(azepan-4-yl)acetate, a critical non-proteinogenic amino acid building block containing a seven-membered azepane ring. The protocol utilizes a Horner-Wadsworth-Emmons (HWE) olefination strategy to couple N-Boc-azepan-4-one with a phosphonoglycinate equivalent, followed by catalytic hydrogenation. This route is designed to ensure orthogonal protection, yielding the target with a free


-amine and a protected azepane nitrogen (N-Boc), suitable for immediate downstream peptide coupling or derivatization.

Part 1: Strategic Analysis & Retrosynthesis

Synthetic Challenge: The target molecule contains an acid-labile tert-butyl ester, a basic primary amine, and a secondary amine within the azepane ring. The primary challenge is constructing the C-C bond at the sterically demanding C4 position of the azepane ring while maintaining a protecting group strategy that allows for the isolation of the free


-amine without compromising the ester or the ring nitrogen protection.

Selected Route: The Phosphonate HWE Strategy We employ a convergent approach using N-Boc-azepan-4-one (1) and N-(Benzyloxycarbonyl)-


-phosphonoglycine tert-butyl ester (2).
  • HWE Olefination: Constructs the carbon skeleton and installs the

    
    -dehydro amino acid functionality.
    
  • Global Hydrogenation: A single palladium-catalyzed step simultaneously reduces the alkene and removes the Cbz protecting group, revealing the free

    
    -amine while leaving the N-Boc and tert-butyl ester intact.
    

SynthesisPath Ketone N-Boc-azepan-4-one (Starting Material) Intermediate Dehydro Amino Acid (Z-Isomer) Ketone->Intermediate HWE Reaction (DBU, LiCl) Phosphonate Cbz-Phosphonoglycinate (t-Bu Ester) Phosphonate->Intermediate Product Tert-butyl 2-amino-2- (1-Boc-azepan-4-yl)acetate Intermediate->Product H2, Pd/C (Reduction & Cbz Removal)

Figure 1: Strategic workflow for the synthesis of the azepane-glycine scaffold.

Part 2: Materials & Reagents

Reagent/SolventGrade/PurityRole
N-Boc-hexahydro-1H-azepin-4-one >97%Key Intermediate (Electrophile)
N-Cbz-2-(dimethoxyphosphoryl)glycine tert-butyl ester >95%HWE Reagent (Nucleophile)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) ReagentPlusBase for HWE
Lithium Chloride (LiCl) AnhydrousLewis Acid Additive
Palladium on Carbon (Pd/C) 10% wt loadingHydrogenation Catalyst
Acetonitrile (MeCN) AnhydrousSolvent (HWE)
Methanol (MeOH) HPLC GradeSolvent (Hydrogenation)

Safety Note: Phosphonates can cause skin and eye irritation.[1] DBU is corrosive. All reactions involving hydrogen gas must be performed in a pressure-rated vessel or a well-ventilated fume hood free of ignition sources.

Part 3: Detailed Experimental Protocol

Step 1: Horner-Wadsworth-Emmons Olefination

This step forms the tert-butyl 2-(((benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)azepan-4-ylidene)acetate.

  • Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Mixing:

    • Add LiCl (1.2 equiv) to the flask.

    • Add anhydrous Acetonitrile (0.2 M concentration relative to ketone).

    • Add N-Cbz-2-(dimethoxyphosphoryl)glycine tert-butyl ester (1.1 equiv).

    • Stir the suspension at room temperature (20–25 °C) for 10 minutes until the LiCl is mostly dissolved/dispersed.

  • Deprotonation:

    • Cool the mixture to 0 °C using an ice bath.

    • Add DBU (1.1 equiv) dropwise over 5 minutes. The solution may turn slightly yellow, indicating ylide formation.

    • Stir at 0 °C for 20 minutes.

  • Coupling:

    • Add a solution of N-Boc-azepan-4-one (1.0 equiv) in a minimal amount of acetonitrile dropwise.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours . Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.

  • Work-up:

    • Quench the reaction with saturated aqueous NH₄Cl .

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) .

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ , and filter.

    • Concentrate under reduced pressure to yield the crude dehydro-amino acid (typically an oil or foam).

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 10% to 40% Ethyl Acetate in Hexanes.

    • Yield Expectation: 75–85%.

Step 2: Catalytic Hydrogenation & Deprotection

This step reduces the exocyclic double bond and removes the Cbz group to yield the target Tert-butyl 2-amino-2-(1-Boc-azepan-4-yl)acetate.

  • Setup: Transfer the purified alkene (from Step 1) into a hydrogenation flask or high-pressure reactor (Parr shaker).

  • Solvent System: Dissolve the substrate in Methanol (0.1 M).

    • Note: If the reaction is sluggish, a trace amount of Acetic Acid (1%) can be added, but avoid strong acids to protect the t-butyl ester.

  • Catalyst Addition:

    • Carefully add 10% Pd/C (10–20 wt% of the substrate mass) under an inert atmosphere (Nitrogen or Argon). Caution: Dry Pd/C is pyrophoric; keep it wet with solvent.

  • Hydrogenation:

    • Purge the vessel with Hydrogen gas (3 cycles of vacuum/H₂).

    • Stir under H₂ atmosphere (1 atm balloon or 30 psi) at room temperature for 4–12 hours .

    • Monitor by LC-MS for the disappearance of the starting material (M+) and the appearance of the product mass (M - Cbz + 2H).

  • Filtration:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Rinse the Celite pad thoroughly with Methanol.

  • Isolation:

    • Concentrate the filtrate in vacuo.[2]

    • The resulting product is typically a viscous colorless oil or a low-melting solid.

    • Storage: Store at -20 °C under inert gas. The free amine is sensitive to CO₂ (carbamate formation) and oxidation.

Part 4: Quality Control & Characterization

Expected Analytical Data:

  • LC-MS: [M+H]⁺ peak corresponding to Tert-butyl 2-amino-2-(1-Boc-azepan-4-yl)acetate.

    • Calculation: C₁₇H₃₂N₂O₄. MW = 328.45 g/mol . Expected m/z ≈ 329.2.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.44 (s, 9H, Boc).
      
    • 
       1.47 (s, 9H, t-Bu ester).
      
    • 
       3.20–3.60 (m, 4H, Azepane 
      
      
      
      -protons).
    • 
       3.30 (d, 1H, 
      
      
      
      -proton of glycine).
    • 
       1.20–2.00 (m, Azepane ring protons).
      

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield in HWE Wet reagents or inefficient deprotonation.Dry LiCl at 150°C under vacuum; ensure DBU is fresh.
Incomplete Hydrogenation Catalyst poisoning or steric bulk.Increase H₂ pressure to 50 psi; add fresh catalyst; warm to 40°C.
Loss of t-Butyl Ester Acid contamination during workup.Ensure all glassware is base-washed; avoid acidic quench in Step 2.

References

  • Horner-Wadsworth-Emmons Reaction

    • Source: Wikipedia. "Horner–Wadsworth–Emmons reaction".[3][4][5][6][7]

    • URL:[Link]

  • Synthesis of N-Boc-azepan-4-one

    • Source: PubChem.[1][8] "N-Boc-hexahydro-1H-azepin-4-one".[1][8][9][10]

    • URL:[Link]

  • General Protocol for HWE with Schmidt Reagent

    • Source: Organic Chemistry Portal.[3] "Horner-Wadsworth-Emmons Reaction".[5]

    • URL:[Link]

  • Azepane Scaffolds in Synthesis

    • Source: ResearchGate.[11] "Recent Advances on the Synthesis of Azepane-Based Compounds".

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 2-amino-2-(azepan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for drug development professionals and synthetic chemists working on constrained, cyclic amino acid building blocks.

The synthesis of Tert-butyl 2-amino-2-(azepan-4-yl)acetate presents a unique triad of challenges: establishing stereocontrol at the exocyclic


-carbon, managing the acid-lability of the tert-butyl ester, and preventing the highly favored intramolecular cyclization between the azepane secondary amine and the 

-ester. This guide deconstructs the causality behind these side reactions and provides self-validating protocols to ensure synthetic integrity.

Mechanistic Workflow & Pathway Visualization

The standard synthetic route utilizes 1-Cbz-azepane-4-carbaldehyde as the starting material, progressing through an asymmetric Strecker reaction, hydrolysis, esterification, and final global deprotection. The diagram below maps the critical path and the thermodynamic "traps" (side reactions) that compromise yield.

SynthesisPathway SM 1-Cbz-azepane-4-carbaldehyde Imine N-tert-Butanesulfinyl Imine SM->Imine Ellman's Auxiliary Ti(OEt)4 Nitrile alpha-Amino Nitrile (Strecker Adduct) Imine->Nitrile TMSCN Epimer Epimerization (Loss of de) Imine->Epimer Poor facial selectivity Acid alpha-Amino Acid Nitrile->Acid Hydrolysis Ester tert-Butyl Ester (Cbz-Protected) Acid->Ester t-BuOAc, Tf2NH NAlkylation N-tert-butylation (Ritter-type) Acid->NAlkylation Isobutylene/H2SO4 Target Tert-butyl 2-amino-2-(azepan-4-yl)acetate (Target Product) Ester->Target Pd/C, H2 (Cbz Deprotection) Lactam Bicyclic Lactamization (-74 Da, 1-azabicyclo[3.2.2]nonane) Ester->Lactam Heating during deprotection

Figure 1: Synthetic cascade for Tert-butyl 2-amino-2-(azepan-4-yl)acetate and primary side-reaction branches.

Troubleshooting FAQs

Q1: Why do I observe a mass loss of 74 Da (loss of t-BuOH) during the final Cbz deprotection step?

Mechanistic Cause: You are observing intramolecular lactamization. Once the Cbz group is removed via hydrogenolysis, the newly liberated secondary amine in the azepane ring (N1) is in close spatial proximity to the


-tert-butyl ester. Nucleophilic attack by N1 on the ester carbonyl expels tert-butanol (74 Da), forming a highly stable 1-azabicyclo[3.2.2]nonane bridged bicyclic lactam[1].
Solution:  The tert-butyl ester is specifically chosen because its steric bulk hinders this cyclization compared to methyl or ethyl esters. However, if the hydrogenolysis is allowed to exotherm or is run at temperatures exceeding 20 °C, the thermodynamic driving force overcomes the steric barrier. Maintain the hydrogenation vessel strictly at 10–15 °C and filter the Pd/C catalyst immediately upon reaction completion.
Q2: My asymmetric Strecker reaction using Ellman's sulfinamide yields poor diastereomeric excess (de). What happened?

Mechanistic Cause: The stereocontrol of the Strecker reaction relies on the conformational rigidity of the N-tert-butanesulfinyl imine intermediate. If the imine undergoes ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 isomerization, or if the cyanide nucleophile attacks from an unhindered trajectory due to poor coordination, diastereoselectivity plummets.
Solution:  The choice of Lewis acid is critical. Ensure you are using at least 2.0 equivalents of 

to properly coordinate the sulfinyl oxygen and the imine nitrogen, locking the conformation. Furthermore, conduct the cyanide addition (using TMSCN) in non-polar solvents like hexanes or toluene at -78 °C to maximize facial selectivity.
Q3: During tert-butyl esterification with isobutylene/H2SO4, I am getting N-tert-butylation of the primary amine. How do I prevent this?

Mechanistic Cause: Traditional esterification using isobutylene gas and strong acids (like


) generates a high concentration of tert-butyl cations. These carbocations can be intercepted by the unprotected 

-primary amine in a Ritter-type side reaction, leading to irreversible N-tert-butylation[2]. Solution: Abandon the isobutylene/

method. Instead, utilize a milder Brønsted acid catalyst such as bis(trifluoromethanesulfonyl)imide (

) in tert-butyl acetate. This method allows for the direct tert-butylation of free amino acids without generating a hard carbocation environment, preserving the primary amine[3].

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs).

Protocol A: Asymmetric Strecker Synthesis (Stereocenter Formation)

Objective: Synthesize the


-amino nitrile with >95% de.
  • Imine Formation: Dissolve 1-Cbz-azepane-4-carbaldehyde (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF (0.2 M).

  • Lewis Acid Addition: Add

    
     (2.0 eq) dropwise at room temperature. Stir for 12 hours.
    
  • IPC Check 1: Remove a 50

    
    L aliquot, quench with water, extract with EtOAc, and analyze via 
    
    
    
    NMR. Validation: The aldehyde peak at ~9.6 ppm must be completely absent. If present, do not proceed; competitive racemic cyanohydrin formation will occur.
  • Cyanation: Cool the reaction to -78 °C. Add TMSCN (1.5 eq) dropwise. Stir for 4 hours, allowing the temperature to slowly rise to -50 °C.

  • Quench: Pour the cold mixture into an equal volume of saturated aqueous

    
     with vigorous stirring to precipitate titanium salts. Filter through Celite.
    
Protocol B: Mild Tert-Butyl Esterification

Objective: Esterify the carboxylic acid without N-alkylation.

  • Setup: Suspend the

    
    -amino acid intermediate (1.0 eq) in tert-butyl acetate (10 volumes).
    
  • Catalysis: Add bis(trifluoromethanesulfonyl)imide (

    
    , 0.1 eq) at 0 °C.
    
  • Reaction: Stir the suspension at room temperature. The mixture will gradually become homogeneous as the ester forms.

  • IPC Check 2: Monitor by LC-MS after 2 hours. Validation: Look for the desired product mass

    
    . Check for the N-tert-butylated side product at 
    
    
    
    . If the side product exceeds 2% Area, immediately quench the reaction with cold aqueous
    
    
    .
  • Isolation: Wash the organic layer with brine, dry over

    
    , and concentrate under reduced pressure at <30 °C to prevent premature ester cleavage.
    

Quantitative Data Summary

The following table summarizes the primary side reactions, their analytical signatures, and required mitigations for rapid diagnostic reference.

Side Reaction / ImpurityAffected StepAnalytical Signature (LC-MS / NMR)Mechanistic CauseMitigation Strategy
Bicyclic Lactam Final Cbz Deprotection

Da (Loss of t-BuOH)
Intramolecular nucleophilic attack by N1 on

-ester.
Maintain hydrogenation temp <20 °C; limit reaction time.
N-tert-butylation Esterification

Da; Extra t-Bu singlet in

NMR.
Ritter-type trapping of t-butyl cation by primary amine.Use

in t-BuOAc instead of isobutylene/

.
Epimerization Strecker ReactionSplit peaks in

NMR (diastereomers); LC-MS twin peaks.

imine isomerization or uncoordinated cyanide attack.
Enforce strict -78 °C temp control; use 2.0 eq

.
Des-t-Butyl Acid Workup / Storage

Da (Loss of isobutylene)
Acid-catalyzed elimination of the tert-butyl group.Keep rotary evaporation bath <30 °C; avoid acidic aqueous washes.

References

  • National Institutes of Health (NIH)
  • American Chemical Society (ACS)
  • National Institute of Informatics (NII)
  • An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides Organic Syntheses URL

Sources

Technical Support Center: Purification of Tert-butyl 2-amino-2-(azepan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of Tert-butyl 2-amino-2-(azepan-4-yl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. As a key building block in pharmaceutical synthesis, achieving high purity is critical. However, its unique structure presents several distinct challenges.

This document, structured as a series of frequently asked questions (FAQs) and troubleshooting guides, provides in-depth explanations and actionable protocols to overcome common purification hurdles.

Introduction to the Molecule and its Challenges

Tert-butyl 2-amino-2-(azepan-4-yl)acetate is a non-proteinogenic amino acid derivative. Its structure contains three key features that dictate the purification strategy:

  • A Basic Secondary Amine: The azepane ring contains a nucleophilic and basic nitrogen atom, which can lead to problematic interactions with standard silica gel.

  • Two Chiral Centers: The molecule possesses stereocenters at the α-carbon (adjacent to the amino and ester groups) and at the C4 position of the azepane ring. This results in the potential for mixtures of diastereomers and enantiomers, which often require specialized separation techniques.[1][2][3]

  • An Acid-Labile Protecting Group: The tert-butyl (t-Bu) ester is used to protect the carboxylic acid. It is stable under basic conditions but is readily cleaved by acid.[4][5][6] This chemical sensitivity restricts the types of chromatographic conditions that can be used.

The following sections address the most common questions and issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

FAQ 1: My compound is showing severe peak tailing during silica gel column chromatography. What's causing this and how can I fix it?

Answer:

This is the most common issue encountered when purifying basic compounds like Tert-butyl 2-amino-2-(azepan-4-yl)acetate on standard silica gel.

The Cause (Mechanism): Peak tailing is primarily caused by strong, non-ideal interactions between the basic azepane nitrogen of your molecule and acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[7] These secondary interactions are a form of ion exchange that leads to a portion of the analyte molecules being retained longer than the bulk, resulting in asymmetrical, tailing peaks.[8] This reduces resolution, broadens peaks, and can make it difficult to separate your desired compound from closely eluting impurities.[7][9]

The Solution: To achieve sharp, symmetrical peaks, you must neutralize these secondary interactions. The most effective method is to add a small amount of a competing, volatile base to your mobile phase.

Protocol: Flash Chromatography with a Mobile Phase Modifier
  • Select a Base Modifier: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are excellent choices. Ammonia (as a 1-2% solution in methanol) can also be used. TEA is the most common and cost-effective option.

  • Prepare the Mobile Phase: Add 0.1% to 1% (v/v) of TEA to your chosen mobile phase system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). A good starting point is 0.5% TEA.

  • Equilibrate the Column: Before loading your sample, flush the packed silica gel column with at least 5 column volumes of the TEA-modified mobile phase. This ensures the entire stationary phase is neutralized, preventing interactions when your compound is loaded.

  • Load and Elute: Dissolve your crude sample in a minimal amount of the mobile phase and load it onto the column. Proceed with the gradient elution as planned. The competing base (TEA) will preferentially bind to the acidic silanol sites, allowing your compound to elute with minimal secondary interactions.[8]

Parameter Standard Conditions (Tailing) Recommended Conditions (Symmetric Peaks)
Stationary Phase Silica GelSilica Gel
Mobile Phase Dichloromethane / MethanolDichloromethane / Methanol + 0.5% Triethylamine
Column Prep Equilibrate with mobile phaseEquilibrate with TEA-modified mobile phase
Expected Outcome Broad, tailing peaks, poor resolutionSharp, symmetrical peaks, improved resolution
FAQ 2: My synthesis produced a mixture of stereoisomers. How can I separate the diastereomers and/or enantiomers?

Answer:

Separating molecules with multiple chiral centers is a significant challenge because while diastereomers have different physical properties and can be separated by standard achiral chromatography, enantiomers have identical properties and require a chiral environment for separation.[2][10] The development of a robust method capable of separating all potential stereoisomers is crucial for pharmaceutical applications.[1][3]

The Strategy: A two-step approach is often the most effective: first separate the diastereomers using standard achiral chromatography, and then separate the enantiomers of each isolated diastereomer using chiral chromatography.

Workflow for Stereoisomer Separation

G cluster_Diastereomers Isolated Diastereomers cluster_Enantiomers Pure Enantiomers start Crude Product (Mixture of Stereoisomers) achiral_chrom Step 1: Achiral Purification (Flash Chromatography or Prep HPLC) start->achiral_chrom diastereomer_check Analyze Fractions: Are diastereomers separated? achiral_chrom->diastereomer_check Diastereomer_A Diastereomer A (Racemic Mixture) diastereomer_check->Diastereomer_A Yes Diastereomer_B Diastereomer B (Racemic Mixture) diastereomer_check->Diastereomer_B Yes optimize Optimize Achiral Method: - Change solvent system - Try different stationary phase diastereomer_check->optimize No chiral_chrom_A Step 2: Chiral HPLC/SFC (e.g., Chiralpak® CSP) Diastereomer_A->chiral_chrom_A chiral_chrom_B Step 2: Chiral HPLC/SFC (e.g., Chiralpak® CSP) Diastereomer_B->chiral_chrom_B Enantiomer_A1 Enantiomer A1 chiral_chrom_A->Enantiomer_A1 Enantiomer_A2 Enantiomer A2 chiral_chrom_A->Enantiomer_A2 Enantiomer_B1 Enantiomer B1 chiral_chrom_B->Enantiomer_B1 Enantiomer_B2 Enantiomer B2 chiral_chrom_B->Enantiomer_B2

Caption: Workflow for separating stereoisomers.

Step 1: Diastereomer Separation (Achiral Chromatography)

  • Technique: Use standard flash chromatography (as described in FAQ 1) or preparative reverse-phase HPLC.

  • Principle: Diastereomers have different 3D arrangements and thus different physical properties, allowing them to be separated on standard (achiral) stationary phases.

  • Method Development: Screen different solvent systems (e.g., Ethyl Acetate/Hexane, Dichloromethane/Methanol, Acetonitrile/Water with a buffer) to find conditions that provide baseline separation of the diastereomeric pairs.

Step 2: Enantiomer Separation (Chiral Chromatography)

  • Technique: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice.[11][12]

  • Principle: Each isolated diastereomer is still a 1:1 mixture of enantiomers (a racemate). To separate them, you must use a Chiral Stationary Phase (CSP). These phases create a temporary diastereomeric complex with the enantiomers, leading to different retention times.

  • Recommended CSPs: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for separating amino acid derivatives and chiral amines.[12][13] Columns like Chiralpak® or Chiralcel® are industry standards.

  • Mobile Phase: For normal phase chiral HPLC, a typical mobile phase is a mixture of an alkane (like n-Hexane) and an alcohol (like isopropanol or ethanol).[12]

FAQ 3: I'm concerned about the stability of the tert-butyl ester during purification. What conditions should I avoid?

Answer:

This is a valid concern. The tert-butyl ester is a valuable protecting group precisely because it is stable to a wide range of conditions (e.g., basic, nucleophilic) but can be easily removed with acid.[5][14] Accidental cleavage during purification is a common and costly mistake.

Conditions to AVOID:

  • Strongly Acidic Mobile Phases: Avoid using mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid, especially at concentrations above 0.1%. While often used in reverse-phase HPLC to improve peak shape for bases, they can cause partial or complete hydrolysis of the tert-butyl ester.

  • Untreated Silica Gel: Standard silica gel is inherently acidic (pKa ≈ 4.5). Prolonged exposure on a column, especially if the compound moves slowly, can lead to degradation. This is another reason why using a TEA-modified mobile phase (as in FAQ 1) is beneficial—it neutralizes the silica surface, protecting the ester.

  • Acidic Workup/Extraction: Ensure that any aqueous extraction steps prior to chromatography are performed under neutral or basic conditions (pH > 7). Washing with an acidic solution like 1M HCl will cleave the ester.

G cluster_safe Safe Conditions Compound Tert-butyl Ester (Stable) Product Carboxylic Acid (Deprotected) Compound->Product Cleavage Acid Acidic Conditions (e.g., TFA, HCl, acidic silica) Acid->Product Base Basic Conditions (e.g., TEA, NaHCO3) Neutral Neutral pH

Caption: Stability of the tert-butyl ester group.

Recommended Practices for Maintaining Stability:

  • Chromatography: Always use a mobile phase containing a basic modifier like 0.1-1% triethylamine when using silica gel.

  • Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase like neutral alumina or a deactivated reverse-phase C18 column with a neutral or slightly basic buffered mobile phase (e.g., ammonium bicarbonate).

  • Storage: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar) at a low temperature (2-8 °C) to prevent slow degradation from atmospheric moisture and CO₂.

References

  • Multiple Chiral Centers - A Challenge in Chiral HPLC Method Development. (2015, December 21). ResearchGate. [Link]

  • Tert-butyl esters Definition. (2025, August 15). Fiveable. [Link]

  • Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (2026, January 5). Drug Development and Delivery. [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (2023, August 29). Thieme Chemistry. [Link]

  • Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. (2020, May 2). YouTube. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The University of Queensland. [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections. (2023, November 7). Pharma Growth Hub. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC. [Link]

  • Peak Shape Changes Over Time. Waters Corporation. [Link]

  • Multi-Chiral Centre Pharmaceutical Profiling. (2020, September 29). LCGC International. [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Rsc.org. [Link]

  • Process for purifying long chain amino acids.
  • The Challenges and Solutions of Chiral Drug Preparation Techniques. (2024, January 16). SCIREA. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

  • Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons, Inc. [Link]

  • De-esterification of amino acid esters. (2022, September 22). ResearchGate. [Link]

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. (2026, January 13). PMC. [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]

  • Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues. (2017, July 24). PMC. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

Sources

Technical Support Center: Optimization of tert-Butyl 2-amino-2-(azepan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Selection

Target Molecule: tert-butyl 2-amino-2-(azepan-4-yl)acetate Core Challenge: The synthesis of


-amino acids bearing medium-sized heterocyclic side chains (like the 7-membered azepane) is complicated by steric hindrance and conformational flexibility.
Recommended Synthetic Strategy: Phase Transfer Catalysis (PTC)

While Strecker synthesis is a classic route for amino acids, it often requires harsh acidic hydrolysis that is incompatible with the acid-labile tert-butyl ester.

We recommend the O'Donnell Phase Transfer Catalytic Alkylation of a glycine imine equivalent. This route offers three distinct advantages for your target:

  • Ester Stability: The tert-butyl ester is introduced early and remains stable under the basic PTC conditions.

  • Modularity: It allows for the independent preparation of the azepane electrophile.

  • Stereocontrol: It is compatible with chiral catalysts (e.g., Maruoka or Cinchona derivatives) to set the

    
    -stereocenter.
    

Critical Workflow & Protocol

Step 1: Preparation of the Electrophile (4-Iodo-N-Boc-azepane)

Prerequisite: Start with N-Boc-hexahydro-1H-azepin-4-one (CAS: 188975-88-4).

  • Reduction: Reduce the ketone to the alcohol using

    
     in MeOH (
    
    
    
    ).
  • Iodination: Convert the alcohol to the iodide using

    
     in Toluene/Acetonitrile.
    
    • Technical Note: The iodide is superior to the tosylate/mesylate for the subsequent alkylation due to the "soft" nature of the nucleophile and the steric bulk of the azepane ring.

Step 2: PTC Alkylation (The Critical Step)

Reagents:

  • Substrate: tert-Butyl glycinate benzophenone imine.

  • Electrophile: 4-Iodo-N-Boc-azepane.

  • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAH) for racemic; N-Benzylcinchonidinium chloride for asymmetric.

  • Base/Solvent: 50% KOH (aq) / Toluene or DCM.

Protocol:

"To a vigorously stirred mixture of the imine (1.0 eq), electrophile (1.2 eq), and catalyst (10 mol%) in Toluene, add 50% aq. KOH at


. Monitor by HPLC. Reaction typically requires 12-24h."
Step 3: Imine Hydrolysis (Deprotection)

Critical Control Point: You must hydrolyze the benzophenone imine without cleaving the tert-butyl ester or the Boc group.

  • Reagent: 15% Citric Acid or 0.5 N HCl in THF/Water.

  • Condition: Stir at room temperature for 2-4 hours.

  • Stop Condition: Monitor disappearance of imine. Do not heat.

Visualization of Workflows

Figure 1: Synthetic Pathway & Logic Flow

This diagram outlines the reaction sequence and critical decision points for optimization.

G Start Start: N-Boc-azepan-4-one Step1 1. Reduction (NaBH4) 2. Iodination (I2/PPh3) Start->Step1 Electrophile Electrophile: 4-Iodo-N-Boc-azepane Step1->Electrophile Coupling PTC Alkylation (Glycine Imine + KOH + Cat) Electrophile->Coupling + t-Butyl Glycinate Imine Coupling->Electrophile Low Conv? Check Stirring/Cat Intermediate Intermediate: Alkylated Imine Coupling->Intermediate Yield > 60%? Hydrolysis Mild Hydrolysis (Citric Acid/THF) Intermediate->Hydrolysis Hydrolysis->Intermediate Ester Cleavage? Lower Acid Conc Product Target: t-Butyl 2-amino-2-(azepan-4-yl)acetate Hydrolysis->Product

Caption: Figure 1. Optimized synthetic route via Phase Transfer Catalysis (PTC), highlighting the critical coupling and hydrolysis steps.

Troubleshooting Guide (Q&A)

Scenario A: Low Yield in the Alkylation Step

User Report: "I am observing <30% conversion of the glycine imine after 24 hours."

Root Cause Analysis: The azepane ring is sterically demanding. The nucleophile (glycine anion) struggles to approach the electrophile (azepane iodide) in the biphasic interface.

Troubleshooting Steps:

  • Check Agitation: PTC reactions are diffusion-controlled. Ensure vigorous stirring (>1000 rpm) to maximize the interfacial area.

  • Switch Leaving Group: If using a tosylate or bromide, switch to the Iodide . The weaker C-I bond facilitates substitution.

  • Concentration: Increase the concentration of the organic phase. A more concentrated reaction (0.5 M - 1.0 M) often drives the bimolecular reaction.

  • Catalyst Load: Increase TBAH loading from 10 mol% to 20 mol%.

Scenario B: Loss of the tert-Butyl Ester

User Report: "After workup, I see the free carboxylic acid or decomposition products instead of the ester."

Root Cause Analysis: The hydrolysis of the imine (Step 3) was likely too acidic or performed at too high a temperature. Tert-butyl esters are acid-labile.

Troubleshooting Steps:

  • Buffer the System: Do not use 1N HCl. Use 15% Citric Acid or 1N Acetic Acid/NaOAc buffer .

  • Temperature Control: Perform the hydrolysis at 0°C to rt . Never heat this step.

  • Quench: Neutralize the aqueous layer immediately with

    
     before extraction to prevent acid exposure during concentration.
    
Scenario C: Poor Enantioselectivity (If Chiral)

User Report: "I used a chiral catalyst but obtained low ee%."

Root Cause Analysis: The conformational flexibility of the azepane ring can disrupt the tight ion-pair binding required for high stereocontrol.

Troubleshooting Steps:

  • Lower Temperature: Cool the reaction to -20°C or -40°C . (Note: This will require longer reaction times, potentially 48h+).

  • Solvent Switch: Switch from Toluene to Fluorobenzene or a Toluene/CHCl3 mix. Chlorinated solvents often improve ion-pairing tightness.

  • Catalyst Upgrade: Switch from standard Cinchona alkaloids to Maruoka Catalysts (binaphthyl-modified chiral quaternary ammonium salts), which are designed for sterically demanding substrates.

Technical Data Summary

ParameterStandard ConditionOptimized Condition (Steric Bulk)
Electrophile Azepan-4-yl Bromide/TosylateAzepan-4-yl Iodide
Base 50% NaOH50% KOH or CsOH (solid)
Solvent DCMToluene (Better for stereocontrol)
Imine Hydrolysis 1N HCl, rt15% Citric Acid, 0°C
Typical Yield 40-50%75-85%

References

  • O'Donnell, M. J. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines." Accounts of Chemical Research.

  • BenchChem Technical Guide. (2025). "Stability and Orthogonality of t-Butyl Ester Protecting Groups."

  • Ooi, T., & Maruoka, K. (2007). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition.

  • Sigma-Aldrich. "Product Specification: N-Boc-hexahydro-1H-azepin-4-one (CAS 188975-88-4)."

  • Hanessian, S., et al. (2006).[1] "Asymmetric Synthesis of 4,5,6-Substituted Azepanes." Journal of Organic Chemistry.

Sources

Overcoming solubility issues with Tert-butyl 2-amino-2-(azepan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Tert-butyl 2-amino-2-(azepan-4-yl)acetate

Welcome to the technical support guide for Tert-butyl 2-amino-2-(azepan-4-yl)acetate. This document is designed for researchers, medicinal chemists, and formulation scientists who may encounter challenges with the solubility and handling of this compound. We will explore the underlying chemical principles governing its solubility and provide systematic, actionable troubleshooting strategies.

Understanding the Molecule: A Structural Perspective on Solubility

Tert-butyl 2-amino-2-(azepan-4-yl)acetate is a molecule with distinct structural features that dictate its solubility behavior.

  • The Hydrophobic Moiety: The tert-butyl ester group is a bulky, non-polar functional group that significantly contributes to the molecule's lipophilicity (fat-solubility) and reduces its affinity for aqueous media.

  • The Hydrophilic Centers: The presence of two basic nitrogen atoms—the primary α-amino group and the secondary amine within the azepane ring—provides hydrophilic character. These amines are weak bases and can be protonated to form positively charged ammonium salts.[1]

This dual nature—a hydrophobic ester and hydrophilic amines—means its solubility is highly dependent on the chosen solvent system and, most critically, on the pH of aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is not dissolving in standard aqueous buffers (e.g., PBS pH 7.4). What is the first step?

Answer: This is a common observation. At neutral or basic pH, the amine groups are in their non-ionized, free base form, which is less soluble in water.[1] The bulky tert-butyl group dominates the molecule's character, leading to poor aqueous solubility.

Your first step should be a systematic solvent screening to understand the compound's general solubility profile. Given its structure, testing a range of solvents from polar aprotic to non-polar is recommended. A structurally related compound shows good solubility in polar aprotic solvents.

Initial Troubleshooting Steps:

  • Solvent Screening: Test solubility in small volumes of solvents with varying polarities (see Protocol 1).

  • Gentle Heating: For some organic solvents, gently warming the mixture can increase the rate of dissolution.

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates and accelerate dissolution, particularly in viscous solvents like DMSO.[2]

Q2: How does pH dramatically affect the solubility of this compound?

Answer: The pH of the aqueous medium is the most critical factor influencing the solubility of Tert-butyl 2-amino-2-(azepan-4-yl)acetate. This is due to the basic nature of its two amino groups.[1]

  • In Acidic Conditions (Low pH): The amine groups become protonated, forming cationic ammonium salts (R-NH₃⁺). These ionic species are significantly more polar and, therefore, more soluble in water and other polar protic solvents.[3][4]

  • In Neutral or Basic Conditions (High pH): The amine groups remain as the neutral free base (R-NH₂). In this form, the molecule is less polar, and its poor aqueous solubility becomes evident.

This relationship can be visualized as a chemical equilibrium. Adjusting the pH is a primary and highly effective strategy to modulate aqueous solubility.[1][5]

G cluster_0 Low pH (Acidic) FreeBase R-NH₂ (Free Base) Insoluble in Water Protonated R-NH₃⁺ (Protonated Salt) Soluble in Water FreeBase->Protonated + H⁺ Protonated->FreeBase - H⁺ (add base)

Caption: pH-dependent equilibrium of the amine group.

Q3: I dissolved my compound by lowering the pH, but now I'm concerned about stability. Is the tert-butyl ester group stable?

Answer: This is an excellent and critical question. The tert-butyl ester is used as a protecting group precisely because it is stable to many conditions but can be cleaved by acid.[6] While moderate acidification is used to dissolve the compound, prolonged exposure to strong acidic conditions can cause hydrolysis of the ester back to the carboxylic acid, especially at elevated temperatures.

Similarly, the ester linkage can be susceptible to hydrolysis under basic conditions.

Key Considerations for Stability:

  • Avoid Extremes: Use the mildest acidic conditions necessary to achieve and maintain solubility. Aim for a pH range of 3-5 as a starting point.

  • Temperature: Perform dissolutions at room temperature or below if possible. Avoid heating acidic solutions of the compound.

  • Storage: Store stock solutions at low temperatures (e.g., 4°C or -20°C) and for short durations.[2] It is best practice to prepare fresh solutions for experiments.

Q4: Can I form a stable salt of my compound to improve handling and aqueous solubility?

Answer: Yes, salt formation is a very common and highly effective strategy for improving the solubility, dissolution rate, and stability of amine-containing compounds.[1] By reacting the basic free base with an acid, you can isolate a stable salt form (e.g., hydrochloride, acetate, or tartrate salt). These salts often have significantly higher aqueous solubility compared to the free base.[3]

The choice of the counter-ion (the acid used) is important as it can influence the final properties of the salt, such as its hygroscopicity and crystallinity. For initial lab-scale experiments, forming the hydrochloride (HCl) salt is a straightforward starting point.

Q5: Simple pH adjustment isn't sufficient for my required concentration. What advanced formulation strategies can I consider?

Answer: For drug development applications requiring higher concentrations, you may need to explore more advanced formulation techniques. The Biopharmaceutics Classification System (BCS) often categorizes compounds with low solubility and high permeability as Class II, for which numerous enabling technologies exist.[7][8]

Advanced Strategies:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, DMSO) can significantly increase the solubility of lipophilic compounds.[1][5]

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic part of a drug molecule (the tert-butyl group), forming an inclusion complex with a more water-soluble exterior.[7][9]

  • Amorphous Solid Dispersions (ASDs): By dispersing the compound in a polymeric carrier in an amorphous (non-crystalline) state, both solubility and dissolution rate can be enhanced.[10][11] This is often achieved through techniques like spray drying or hot-melt extrusion.

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the solid compound, which can lead to a faster dissolution rate.[12][13]

Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent Screening

This protocol provides a structured approach to identify suitable organic solvents for your compound.

Methodology:

  • Preparation: Dispense a small, known amount (e.g., 1-2 mg) of the compound into several small, labeled vials.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of the first test solvent to the first vial.

  • Observation: Vortex the vial for 30-60 seconds. Observe for dissolution.

  • Incremental Addition: If the compound has not dissolved, add another 100 µL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.

  • Classification: Classify the solubility based on the approximate concentration achieved (e.g., >20 mg/mL, 1-10 mg/mL, <1 mg/mL).

  • Repeat: Repeat steps 2-5 for all solvents listed in the table below.

  • Documentation: Record all observations meticulously.

Data Presentation: Recommended Solvents for Initial Screening

Solvent ClassSolvent ExamplesExpected Behavior Rationale
Polar Aprotic DMSO, DMF, AcetonitrileLikely to be effective due to the compound's moderate polarity.
Polar Protic Methanol, EthanolMay be effective, especially if slight acidity helps protonate the amines.
Chlorinated DCM, ChloroformMay dissolve the non-polar free base form of the compound.
Ethers THF, DioxaneModerate effectiveness is possible.
Non-Polar Toluene, HexanesUnlikely to be effective due to the polar amine groups.
Aqueous (Acidic) 0.1 M HCl, 5% Acetic AcidExpected to be highly effective due to salt formation.[1]
Protocol 2: pH-Dependent Solubility Assessment

This experiment helps to quantify the relationship between pH and aqueous solubility.

Caption: Workflow for determining pH-dependent solubility.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 10).

  • Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure there is visible undissolved solid.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtering the supernatant through a 0.22 µm syringe filter.

  • Quantification: Dilute an aliquot of the clear filtrate and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (in mg/mL or mM) against the pH of the buffer to generate a pH-solubility profile.

This profile is invaluable for selecting appropriate buffer systems for in-vitro assays and for guiding formulation development.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of Bistetrazole Amines.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-(tert-butylamino)acetate. Retrieved from [Link]

  • Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Retrieved from [Link]

  • Pharmaceutical Technology. (2020, June 2). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Effective formulation strategies for poorly water soluble drugs. Retrieved from [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Fuchs, D., Fischer, J., Tumakaka, F., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(19), 6578–6584.
  • Semantic Scholar. (1998, October 15). Effect of acids and bases on the solubility of amino acids. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Ogasa, C., Kayano, K., & Namba, K. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett.
  • Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - Supporting Information. Retrieved from [Link]

  • International Journal of Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • MDPI. (2023, February 4). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). pH dependence of amino acid solubility. Retrieved from [Link]

  • MDPI. (2018, September 11). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, February 20). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

Sources

Technical Support Center: Enantioselective Synthesis of Tert-butyl 2-amino-2-(azepan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AZP-4YL-RAC-001 Status: Open Subject: Prevention of Racemization and Enantioselective Protocol Design Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of Tert-butyl 2-amino-2-(azepan-4-yl)acetate presents a unique stereochemical challenge. The bulky azepane ring combined with the steric demand of the tert-butyl ester creates a high barrier to entry for standard alkylation, while the


-amino ester moiety remains highly susceptible to base-catalyzed racemization via enolization.

To guarantee high enantiomeric excess (% ee) and prevent racemization, we recommend abandoning standard Strecker or resolution-based approaches in favor of Asymmetric Phase-Transfer Catalyzed (PTC) Alkylation . This method builds the chiral center directly under mild conditions, bypassing the harsh hydrolytic steps that typically degrade optical purity.

Module 1: The Core Protocol (Asymmetric PTC Alkylation)

This protocol utilizes the O’Donnell-Maruoka Strategy . By using a chiral quaternary ammonium salt, you create the chiral center de novo with >95% ee, avoiding the need to "prevent" racemization of a pre-existing center during harsh esterification.

Reaction Design
  • Nucleophile: Tert-butyl glycinate benzophenone imine (Gly-Schiff Base).[1]

  • Electrophile: N-Cbz-4-iodoazepane (Iodide is preferred over bromide for 7-membered ring reactivity).

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (or similar Maruoka/Lygo catalyst).

  • Base: 50% aq. KOH or CsOH (solid).

Step-by-Step Methodology
StepOperationCritical Control Point (Racemization Risk)
1 Preparation Dissolve Gly-Schiff base (1.0 eq) and Chiral Catalyst (1-5 mol%) in Toluene/CHCl3 (7:3). Cool to 0°C .
2 Addition Add N-Cbz-4-iodoazepane (1.2 eq). Add Base (5.0 eq) slowly.
3 Reaction Stir at 0°C. Monitor by HPLC. Do not exceed 10°C.
4 Quench Dilute with water/ether. Separate phases. Wash org. layer with neutral brine.
5 Hydrolysis Treat crude imine with 1N citric acid or 15% acetic acid in THF/H2O.
6 Isolation Neutralize carefully to pH 7-8 with NaHCO3 and extract.
Mechanistic Visualization (PTC Cycle)

PTC_Cycle Substrate Glycine Schiff Base (Achiral Pronucleophile) Interface Interface (Deprotonation by KOH) Substrate->Interface Diffusion IonPair Chiral Ion Pair [Q*R4N+][Enolate-] Interface->IonPair Ion Exchange with Catalyst (Q*) Product_Imine Chiral Imine Product (Protected) IonPair->Product_Imine Rxn with Azepane-Iodide Product_Imine->Interface Catalyst Regeneration Target Target: Tert-butyl 2-amino-2-(azepan-4-yl)acetate Product_Imine->Target Mild Acid Hydrolysis (Citric Acid)

Figure 1: The Phase Transfer Catalysis cycle. The chiral ammonium salt (Q) forms a tight ion pair with the enolate, blocking one face of the molecule to ensure enantioselectivity.*

Module 2: Troubleshooting & Racemization Prevention

If you are observing a drop in enantiomeric excess (ee), it is rarely due to the alkylation step itself (if the catalyst is good). It is almost always due to post-reaction handling .

The "Danger Zone": Workup and Purification

The


-proton of an amino ester is acidic (pKa ~24). In the presence of the tert-butyl ester (electron-withdrawing) and the free amine, the molecule is primed for racemization via the enol/enolate pathway.

Racemization_Path L_Isomer L-Amino Ester (Target) Enolate Planar Enolate (Achiral Intermediate) L_Isomer->Enolate Proton Abstraction (-H+) Base Base (pH > 10) or Heat Base->Enolate Racemate Racemic Mixture (L + D) Enolate->Racemate Reprotonation (+H+) Non-selective

Figure 2: The primary racemization pathway. High pH or heat allows the


-proton to detach, flattening the chiral center into an achiral enolate.
Technical FAQs

Q: I already have the carboxylic acid. Can I just esterify it with t-Butanol? A: Proceed with extreme caution. Standard Fischer esterification (Acid + Alcohol + Heat) will racemize your compound.

  • Forbidden: Thionyl chloride (SOCl2) or Oxalyl chloride. These form acid chlorides which form Oxazolones (highly prone to racemization).

  • Recommended: Use Isobutylene gas with catalytic H2SO4 in DCM in a pressure vessel, or Tert-butyl trichloroacetimidate . These proceed via carbocation mechanisms that generally preserve the

    
    -center configuration.
    

Q: My HPLC shows the correct product, but the ee drops after silica column chromatography. A: Silica gel is slightly acidic, but commercial fractions often contain Lewis acidic impurities. More importantly, if your eluent contains Triethylamine (TEA) to prevent streaking, you are racemizing your product on the column.

  • Fix: Use 1% Acetic Acid in your eluent instead of TEA for amino esters, or perform flash chromatography very rapidly. Ideally, crystallize the product as a salt (e.g., HCl or Oxalate salt) to lock the stereochemistry.

Q: The reaction yield is low; the azepane electrophile seems unreactive. A: Azepane is a 7-membered ring; the C4 position is sterically crowded.

  • Fix 1: Ensure you are using the Iodide , not the Bromide. You can generate the iodide in situ by adding 1.5 eq NaI to the reaction (Finkelstein condition).

  • Fix 2: Increase catalyst loading to 10 mol%.

  • Fix 3: Do not heat. Heating destroys enantioselectivity.

Module 3: Comparative Data for Base Selection

The choice of base in the PTC reaction dictates the balance between reaction rate and background racemization.

Base SystemRateRacemization RiskRecommendation
NaOH (50%) FastHighAvoid. Too aggressive for sensitive substrates.
KOH (50%) FastMediumStandard. Good balance for O'Donnell kinetics.
CsOH (Solid) Very FastLowPreferred. The "Cesium Effect" enhances reactivity without requiring high aqueous molarity.
K2CO3 / NaH SlowVariableAvoid. Heterogeneous carbonate is too slow; NaH is too basic and dangerous.

References

  • O'Donnell Amino Acid Synthesis: The foundational method for phase-transfer catalyzed alkyl

    • Source: O'Donnell, M. J.[2][3] "The Enantioselective Synthesis of

      
      -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.
      
  • Maruoka Catalyst Application: Advanced chiral quaternary ammonium salts for high steric demand substr

    • Source: Ooi, T., & Maruoka, K. "Recent Advances in Asymmetric Phase-Transfer Catalysis.
  • Prevention of Racemization in Peptide/Ester Synthesis: Mechanisms of oxazolone formation and base-catalyzed enoliz

    • Source: Benoiton, N. L. "Chemistry of Peptide Synthesis." CRC Press.
  • Tert-Butyl Esterification Methods: Comparison of isobutylene vs.

    • Source: Armstrong, A., et al. "Tert-Butyl 2,2,2-trichloroacetimidate." Encyclopedia of Reagents for Organic Synthesis.

Sources

Technical Support Center: Byproduct Identification in Tert-butyl 2-amino-2-(azepan-4-yl)acetate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and analysis of Tert-butyl 2-amino-2-(azepan-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their experiments. We will delve into the causality behind potential side reactions and provide validated protocols for identification and mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of Tert-butyl 2-amino-2-(azepan-4-yl)acetate, a valuable building block in medicinal chemistry. The primary synthetic routes, such as the Strecker and Ugi reactions, while powerful, can present challenges in achieving high purity.

FAQ 1: I'm seeing an unexpected peak in my LC-MS with a mass of [M+56]. What could it be?

This is a frequently observed byproduct and often corresponds to the formation of a di-tert-butylated species .

Root Cause Analysis:

The tert-butoxycarbonyl (Boc) protecting group on the azepane nitrogen is susceptible to cleavage under acidic conditions, which can be present or generated in situ during the reaction or workup. The released tert-butyl cation is a potent electrophile and can alkylate nucleophilic sites on your starting materials or product.

Plausible Byproduct Structure:

  • N-tert-butyl-tert-butyl 2-amino-2-(azepan-4-yl)acetate: The primary amine of the product is alkylated by a tert-butyl group.

Troubleshooting & Verification:

  • Reaction pH Monitoring: Carefully control the pH of your reaction mixture. If acidic conditions are not required for the primary reaction, consider using a non-acidic workup or quenching with a mild base.

  • Scavengers: The addition of a cation scavenger, such as triethylsilane or anisole, during reactions where acidic conditions are unavoidable can help trap the tert-butyl cation.

  • LC-MS/MS Analysis: The fragmentation pattern of the [M+56] peak can provide structural confirmation. Look for a characteristic loss of 56 Da (isobutylene) from the parent ion, which is a hallmark of a tert-butyl group.

FAQ 2: My NMR spectrum shows a complex multiplet in the aliphatic region that I can't assign to my product. What are the likely culprits?

Unassigned signals in the aliphatic region often point to the formation of diastereomers or dimers .

Root Cause Analysis:

  • Diastereomer Formation: The target molecule has two stereocenters: one at the alpha-carbon of the amino acid and another at the C4 position of the azepane ring (if substituted asymmetrically). If the synthesis is not stereocontrolled, a mixture of diastereomers can be formed, leading to a more complex NMR spectrum.[1]

  • Dimerization: Under certain conditions, particularly with prolonged reaction times or high concentrations, reactive intermediates can dimerize. For instance, an imine intermediate in a Strecker synthesis could potentially react with another molecule of the starting ketone.

Troubleshooting & Verification:

  • Chiral HPLC Analysis: To confirm the presence of diastereomers, a chiral HPLC method is essential. Separation of diastereomers will result in distinct peaks.

  • 2D NMR Spectroscopy: Techniques like COSY and HSQC can help in elucidating the connectivity of the unassigned signals and confirm the presence of a second, structurally similar compound.

  • Reaction Optimization: To minimize dimer formation, consider reducing the reaction concentration, shortening the reaction time, or adding reagents in a more controlled manner (e.g., slow addition of the cyanide source in a Strecker synthesis).

Diagram: Potential Formation of Diastereomers

G Azepan_Ketone N-Boc-azepan-4-one Reactants Ammonia, Cyanide, tert-Butyl Glyoxylate Azepan_Ketone->Reactants Strecker Reaction Diastereomers Mixture of Diastereomers (R,S), (S,R), (R,R), (S,S) Reactants->Diastereomers

Caption: Formation of diastereomers in the Strecker synthesis.

FAQ 3: I'm observing a significant amount of a byproduct with a mass corresponding to the free carboxylic acid (hydrolysis of the tert-butyl ester). How can I prevent this?

Hydrolysis of the tert-butyl ester is a common issue, especially during aqueous workups or purification under non-neutral pH conditions.

Root Cause Analysis:

The tert-butyl ester is labile to both acidic and, to a lesser extent, basic conditions.[2] Workup procedures involving strong acids or bases, or even prolonged exposure to water, can lead to its cleavage, forming the corresponding carboxylic acid.

Troubleshooting & Verification:

  • Workup pH Control: Maintain a neutral or slightly basic pH during aqueous extraction. Use of a saturated sodium bicarbonate solution is recommended.

  • Anhydrous Conditions: If possible, perform the workup under anhydrous conditions.

  • Purification Method: Avoid purification methods that employ strongly acidic or basic mobile phases, such as certain ion-exchange chromatography conditions. Reversed-phase HPLC with a buffered mobile phase (e.g., ammonium acetate) is often a good choice.

  • Esterification as a final step: If hydrolysis is unavoidable, consider synthesizing the free amino acid and performing the tert-butyl esterification as a final step under controlled, anhydrous conditions.

Table: Common Byproducts and Their Identification

Byproduct Name Plausible Formation Pathway Molecular Weight Change Key Analytical Signature (LC-MS) Key Analytical Signature (¹H NMR)
N-tert-butyl Adduct Reaction with tert-butyl cation from Boc deprotection.+56[M+56]⁺, loss of 56 Da in MS/MS.Additional singlet for tert-butyl group.
Hydrolyzed Product (Carboxylic Acid) Hydrolysis of the tert-butyl ester during workup or purification.-56[M-56]⁺, different retention time.Absence of the tert-butyl ester singlet (~1.5 ppm).
Dimer Self-reaction of reactive intermediates.~2x MW of starting material[2M+H]⁺ or related ions.Complex, often broad, signals in the aliphatic region.
Unreacted Starting Material Incomplete reaction.VariesMass corresponding to starting material.Characteristic signals of starting materials.

Experimental Protocols

Protocol 1: HPLC-MS Method for Byproduct Analysis

This protocol outlines a general method for the separation and identification of Tert-butyl 2-amino-2-(azepan-4-yl)acetate and its potential byproducts.

  • Instrumentation: HPLC with UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detection: Positive ion mode, scan range m/z 100-1000.

Diagram: Analytical Workflow for Byproduct Identification

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Reaction_Mixture Crude Reaction Mixture Dilution Dilute in Mobile Phase Reaction_Mixture->Dilution HPLC HPLC Separation Dilution->HPLC MS Mass Spectrometry (MS) HPLC->MS MSMS Tandem MS (MS/MS) MS->MSMS Analyze_Fragments Analyze Fragmentation Patterns MSMS->Analyze_Fragments Identify_Masses Identify Molecular Weights Identify_Masses->Analyze_Fragments Structure_Elucidation Elucidate Byproduct Structures Analyze_Fragments->Structure_Elucidation

Caption: Workflow for byproduct identification using LC-MS.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Wu, Y., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(19), 6141-6144. [Link]

  • Li, B., et al. (2005). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. The Journal of Organic Chemistry, 70(14), 5335-5338. [Link]

  • König, M. (2016). Alternative methods for the liquid phase synthesis of peptide nucleic acids and polyphosphazene based reagents for the halogenation of alcohols and the activation of carboxylic acids. JKU ePUB. [Link]

  • Ahmed, M., et al. (2002). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chemical Society of Pakistan, 24(3), 209-221. [Link]

  • Formation of Diastereomers. Pharmacy 180. [Link]

Sources

Technical Support Center: Scaling Up Tert-butyl 2-amino-2-(azepan-4-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of Tert-butyl 2-amino-2-(azepan-4-yl)acetate. This guide is structured to provide researchers, chemists, and process development professionals with actionable insights and troubleshooting strategies for the common challenges encountered during the synthesis of this valuable intermediate. Our focus is on explaining the causality behind experimental choices, ensuring that the protocols are robust and self-validating.

Overview of Synthetic Challenges

The synthesis of Tert-butyl 2-amino-2-(azepan-4-yl)acetate presents a unique set of challenges stemming from its structure: a seven-membered azepane ring, a sterically hindered α,α-disubstituted amino ester, and the acid-labile tert-butyl ester and Boc-protecting groups. Scaling up this synthesis exacerbates issues related to reaction kinetics, impurity profiles, and purification efficiency. This guide addresses these challenges in a practical, question-and-answer format.

A representative synthetic approach, which forms the basis for this guide, involves the construction of a suitably protected azepane core, followed by the introduction of the amino-acetate side chain, and concluding with selective deprotection steps.

Troubleshooting Guide & FAQs

This section is organized by common problems encountered during the synthesis. Each question is addressed with potential causes, diagnostic steps, and validated solutions.

Part A: Azepane Ring Synthesis & Functionalization

The formation of the seven-membered azepane ring is often a critical, low-yielding step. The challenges are primarily due to unfavorable thermodynamics and kinetics compared to the formation of five- or six-membered rings.[1]

Question 1: My intramolecular cyclization to form the azepane ring is resulting in low yields and significant polymer formation. What are the common causes and how can I fix this?

Answer: This is a classic problem in the synthesis of medium-sized rings. Low yields are typically caused by competing intermolecular reactions (e.g., polymerization) which dominate at higher concentrations.[1]

  • Causality: The rate of an intramolecular reaction is independent of concentration, while the rate of an intermolecular reaction is concentration-dependent. By lowering the concentration, you kinetically favor the desired intramolecular cyclization.

  • Troubleshooting & Optimization:

    • Implement High-Dilution Conditions: Run the reaction at very low concentrations, typically in the range of 0.01 to 0.001 M. This increases the "effective molarity" of the intramolecular reactant.

    • Optimize Reagent Addition: Instead of adding all reagents at once, use a syringe pump for slow addition of the linear precursor to the reaction vessel. This maintains a low instantaneous concentration, further favoring cyclization.

    • Solvent and Temperature Screening: The choice of solvent can influence the conformation of the linear precursor, potentially bringing the reactive ends closer.[1] Polar aprotic solvents like DMF or acetonitrile are common starting points. Temperature can also be critical; screen a range to find the optimal balance between reaction rate and side reactions.[1]

Question 2: I am using a Ring-Closing Metathesis (RCM) approach, but the reaction is sluggish and forms byproducts. What should I investigate?

Answer: RCM is a powerful tool for azepane synthesis, but catalyst activity is paramount.[1] Sluggish reactions often point to catalyst poisoning or substrate issues.

  • Causality: The ruthenium catalysts used in RCM are sensitive to Lewis basic functional groups (like unprotected amines) and other impurities, which can coordinate to the metal center and inhibit catalysis.[1]

  • Troubleshooting & Optimization:

    • Check Starting Material Purity: Ensure the diene precursor is free of impurities, particularly thiols, phosphines, and unprotected amines.

    • Protecting Group Strategy: The nitrogen atom must be protected with a group compatible with the RCM catalyst, such as a carbamate or a tosyl group.

    • Catalyst Choice and Loading: Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more robust. Optimize the catalyst loading; while 1-5 mol% is typical, sluggish reactions on scale-up may require slightly higher loadings.

    • Alkene Isomerization: If you observe byproducts with shifted double bonds, this is a known side reaction.[1] Using a catalyst known for lower isomerization rates or adding a hydride scavenger can mitigate this.

Part B: Side-Chain Introduction

Introducing the tert-butyl 2-amino-2-acetate moiety onto the azepane ring can be challenging due to steric hindrance and the need for specific enolate formation. This often proceeds via alkylation of a glycine equivalent.[2]

Question 3: The alkylation of my azepane precursor with a glycine enolate equivalent is giving low conversion and multiple byproducts. How can I improve this?

Answer: This step is essentially an SN2 reaction. Low conversion can stem from poor nucleophilicity of the enolate, steric hindrance, or a poor leaving group on the azepane electrophile.

  • Causality: The generation of a stable, yet reactive, nucleophile is key. The choice of base and reaction temperature directly controls the enolate formation and its subsequent reactivity and stability.

  • Troubleshooting Workflow:

    Caption: Troubleshooting logic for the alkylation step.

  • Detailed Protocol Steps:

    • Base Selection: Strong, non-nucleophilic bases are required. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are common choices. Ensure the base is fresh or properly titrated.

    • Temperature Control: Enolate formation should be performed at low temperatures (e.g., -78 °C) to prevent side reactions. After formation, the alkylation may proceed at a slightly higher temperature, but this must be optimized.

    • Leaving Group: The leaving group on the azepane ring should be highly reactive. An iodide or triflate is significantly better than a chloride. Consider an in-situ Finkelstein reaction (adding NaI) if you are using a bromide or chloride.

Part C: Protecting Group Management

The use of a tert-butoxycarbonyl (Boc) group for the amine and a tert-butyl group for the ester necessitates careful, acid-mediated deprotection. This is a frequent source of impurities on scale-up.

Question 4: During the final Boc deprotection step with Trifluoroacetic Acid (TFA), I'm observing a new, major impurity. What is it and how can I prevent it?

Answer: The most common and problematic side reaction during Boc deprotection is alkylation of the product by the tert-butyl cation that is generated.[3][4] The electron-rich nitrogen of the azepane ring is particularly susceptible to this, leading to a tert-butylated byproduct.

  • Mechanism of Side Reaction:

    • Boc-NH-R + H⁺ → [HO-C(=O)NH-R] + (CH₃)₃C⁺

    • (CH₃)₃C⁺ + Product-NH- → Product-N(C(CH₃)₃)- + H⁺

    Caption: Prevention of t-butylation using scavengers.

  • Solution: Use of Cation Scavengers: To prevent this, you must add a "scavenger" to the reaction mixture. The scavenger is a compound that is more nucleophilic than your product and will preferentially react with and neutralize the tert-butyl cation.

    ScavengerTypical % (v/v) in TFAFunction
    Triisopropylsilane (TIS) 2.5 - 5%Reduces the cation.
    Anisole 2.5 - 5%Traps the cation via Friedel-Crafts alkylation.
    Water 2.5 - 5%Traps the cation to form t-butanol.
    Thioanisole 2.5 - 5%Effective scavenger, particularly for tryptophan-containing peptides.

Question 5: My yield is low after deprotection and workup. Where could my product be going?

Answer: If byproduct formation is minimal, product loss often occurs during the aqueous workup, especially if the pH is not carefully controlled.

  • Causality: The product is a free amino acid ester. It has both a basic amine and is soluble in organic solvents. However, at certain pH values, it can become protonated and highly water-soluble, leading to its loss in the aqueous phase during extraction.

  • Troubleshooting & Optimization:

    • Careful Quenching: After deprotection, carefully quench the excess acid by adding the reaction mixture to a cold, saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

    • pH Monitoring: Monitor the pH of the aqueous layer during the quench and extraction, aiming for a pH of 8-9 to ensure the amine is in its free base form.

    • Extraction Solvent: Use a robust solvent for extraction, such as dichloromethane (DCM) or a mixture of ethyl acetate and isopropanol. Perform multiple extractions (e.g., 3-5 times) to ensure complete recovery.

    • Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution) to remove excess water and water-soluble impurities.

Part D: Purification and Analysis

The final compound is a polar, potentially water-soluble molecule, which can make purification difficult.

Question 6: I am struggling to purify the final product by standard silica gel chromatography. The product either doesn't move from the baseline or streaks badly.

Answer: This is common for polar amines. The basic nitrogen atom interacts very strongly with the acidic silica gel, causing poor chromatographic behavior.

  • Causality: The silanol groups (Si-OH) on the surface of silica are acidic and form strong ionic interactions with the basic amine of your product, leading to irreversible binding or significant peak tailing.

  • Solutions for Purification:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to compete with your product for binding sites on the silica.

      • Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Hexane).

    • Use an Alternative Stationary Phase:

      • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

      • Reverse-Phase Chromatography (C18): If the compound has sufficient hydrophobicity, reverse-phase HPLC can be an excellent method for purification, often providing very high purity.[5]

    • Ion-Exchange Chromatography: This technique separates molecules based on charge and is highly effective for purifying amino acids and their derivatives.[6] You can use a cation-exchange resin to bind your protonated product, wash away neutral impurities, and then elute the product with a buffered or basic solution.

Question 7: What analytical methods should I use for in-process controls (IPCs) and final product characterization?

Answer: A combination of chromatographic and spectroscopic techniques is essential to ensure the identity, purity, and quality of your material.[7][8]

TechniquePurposeInformation Provided
HPLC (High-Performance Liquid Chromatography) Purity assessment, reaction monitoringQuantifies the target compound and impurities. Different methods (reverse-phase, HILIC) can be developed.[9][10]
LC-MS (Liquid Chromatography-Mass Spectrometry) Impurity identification, reaction monitoringConfirms the mass of the desired product and provides masses of byproducts, which is crucial for troubleshooting.[7][9]
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Structural confirmationConfirms the chemical structure of the final compound and key intermediates. Provides information on isomeric purity.[10]
FTIR (Fourier-Transform Infrared Spectroscopy) Functional group analysisConfirms the presence of key functional groups (e.g., C=O of the ester, N-H of the amine).

Key Experimental Protocols

Protocol 1: Optimized Boc-Deprotection on a 10g Scale

This protocol incorporates the use of a cation scavenger to prevent byproduct formation.

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the Boc-protected Tert-butyl 2-amino-2-(azepan-4-yl)acetate (10.0 g) in Dichloromethane (DCM, 50 mL). Cool the solution to 0 °C in an ice bath.

  • Scavenger Addition: To the cooled solution, add triisopropylsilane (TIS, 2.5 mL).

  • TFA Addition: Slowly add Trifluoroacetic Acid (TFA, 50 mL) to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Work-up (Solvent Removal): Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the majority of the TFA and DCM.

  • Work-up (Quench & Extraction): Carefully add the crude residue to a vigorously stirred, ice-cold solution of saturated sodium bicarbonate (200 mL). Adjust the pH to ~9 with solid Na₂CO₃ if necessary. Extract the aqueous layer with DCM (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for azepane ring formation.
  • BenchChem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). Rsc.org.
  • Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. (2015, September 8). PMC.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 17).
  • BOC deprotection. (2023, July 4). Hebei Boze Chemical Co.,Ltd.
  • BOC Deprotection. (n.d.). Wordpress.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). PMC - NIH.
  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. (2018, November 15). Beilstein Journals.
  • Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Clos. (n.d.). SZTE Publicatio Repozitórium.
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate.
  • Double BOC protection selective removal method. (n.d.). Suzhou Highfine Biotech.
  • Gabriel Malonic Ester Synthesis of alpha Amino Acids. (2016, June 20). YouTube.
  • Synthesis of Alpha-Amino Acids. (n.d.). Free Sketchy MCAT Lesson.
  • Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. (2023, September 20).
  • Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction | Organic Letters. (2016, April 13). ACS Publications.
  • Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues. (2017, July 24). PMC.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.).
  • What technique could I use to separate polar aminoacids from natural extract in large amount? (2015, March 24). ResearchGate.
  • Application Notes and Protocols for the Purification of 1-Amino-3-(azepan-1-yl)propan-2-ol. (n.d.). BenchChem.
  • Amino Acid Separation and Purification. (n.d.). Sunresin.
  • Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
  • Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. (2022, April 15).
  • Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. (2011, April 17). Hilaris Publisher.
  • Analytical Methods for the Characterization of 4-Aminopentan-2-ol: Application Notes and Protocols. (n.d.). BenchChem.

Sources

Alternative protecting group strategies for azepane amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Strategies for Azepane Amino Acids

Role: Senior Application Scientist Topic: Alternative Protecting Group & Coupling Strategies for Azepane Scaffolds Audience: Drug Discovery Chemists & Peptide Scientists[1]

Introduction: The Azepane Conundrum

Welcome to the technical support center. If you are here, you are likely struggling with the incorporation of Azepane amino acids (e.g., Azepane-2-carboxylic acid, a 7-membered proline homolog) into your peptide sequences.[1]

While Azepanes are powerful tools for inducing


-turns and restricting conformational flexibility in peptidomimetics, they present a "perfect storm" of synthetic challenges:
  • Steric Hindrance: The 7-membered ring creates significant bulk around the secondary amine, making

    
    -acylation (coupling to the azepane) kinetically difficult.
    
  • Aggregation: Hydrophobic azepane scaffolds often induce on-resin aggregation, leading to deletion sequences.[1]

  • Orthogonality: Functionalizing the azepane ring (e.g., 4-aminoazepane) requires robust orthogonal protection strategies beyond standard Fmoc/tBu protocols.

This guide moves beyond basic textbook protocols to provide field-proven, alternative strategies for these difficult scaffolds.

Module 1: The Activation Protocol (Overcoming Sterics)

The Problem: Standard coupling reagents (HBTU/DIC) often fail to drive the reaction to completion when coupling to the secondary amine of an azepane, resulting in low yields or deletion sequences.

The Solution: You must upgrade to high-efficiency uronium/phosphonium reagents or "nuclear" acid chloride strategies.

Comparative Analysis of Coupling Reagents for Azepanes
Reagent ClassReagentMechanismRecommendation
Standard HBTU / DICOBt ester formationAvoid. Too slow for hindered azepanes; leads to racemization.[1]
High-Efficiency HATU / HOAt OAt ester (neighboring group effect)Primary Choice. The pyridine nitrogen accelerates coupling by ~100x over HBTU.
Phosphonium PyAOP Phosphonium saltAlternative. Excellent for

-methyl/secondary amines if uroniums cause guanidinylation.[1][2]
Acid Chloride BTC (Triphosgene) In situ acid chlorideThe "Nuclear Option." Use when HATU fails. Extremely reactive but requires dry conditions.
Protocol A: The "Nuclear" BTC Coupling (In Situ Acid Chloride)

Use this when HATU/HOAt fails to couple a hindered amino acid to the N-terminus of an Azepane.

  • Activation: Dissolve the incoming Fmoc-Amino Acid (5 eq) and BTC (1.65 eq) in dry THF/DCM under Argon.

  • Base Addition: Add 2,4,6-Collidine (14 eq) dropwise.[1] A white precipitate (collidinium chloride) will form. Stir for 1-2 minutes.

  • Coupling: Add this suspension to the resin-bound Azepane (pre-swelled in DCM).

  • Reaction: Shake for 1 hour.

  • Quench: Wash with DCM, then MeOH to quench unreacted acid chloride.[1]

Expert Insight: We use Collidine instead of DIPEA because it is non-nucleophilic and prevents the base from attacking the acid chloride intermediate.

Module 2: Strategic Orthogonality (Side-Chain Engineering)

The Problem: You are synthesizing a "stapled" peptide or a cyclic scaffold using 4-aminoazepane-2-carboxylic acid .[1] You need to modify the side-chain amine without removing the N-terminal Fmoc group.

The Solution: The Alloc (Allyloxycarbonyl) strategy.[3][4] Unlike acid-labile (Boc/Mtt) or base-labile (Fmoc) groups, Alloc is removed via Palladium(0) catalysis, offering true "Third Dimension" orthogonality.[1]

Visual Workflow: Orthogonal Deprotection Strategy

OrthogonalStrategy Start Azepane Scaffold (Fmoc-N-Term / Alloc-SideChain) Decision Target Modification? Start->Decision PathA Elongate Backbone Decision->PathA Linear Synthesis PathB Modify Side Chain (Dye/Cyclization) Decision->PathB Functionalization ActionA Remove Fmoc (20% Piperidine) PathA->ActionA ActionB Remove Alloc (Pd(PPh3)4 / PhSiH3) PathB->ActionB ResultA Free N-Terminus (Alloc Intact) ActionA->ResultA ResultB Free Side Chain (Fmoc Intact) ActionB->ResultB

Caption: Orthogonal deprotection logic for Azepane scaffolds. Alloc allows side-chain modification without disturbing the main chain.

Protocol B: Palladium-Mediated Alloc Deprotection

Standard conditions often fail on hindered resins.[1] Use this optimized protocol.

  • Wash: Wash resin with DCM (3x) and degas with Argon.

  • Catalyst Prep: Dissolve

    
     (0.1 eq) in dry DCM.
    
  • Scavenger: Add Phenylsilane (

    
    )  (10-20 eq). Note: Phenylsilane is superior to morpholine/dimedone for hindered azepanes as it acts as a hydride donor, driving the reaction faster.
    
  • Reaction: Add mixture to resin. Shake for 30 mins under Argon. Repeat once.

  • Wash: Wash with DCM, then 0.5% Sodium Diethyldithiocarbamate in DMF (to remove Pd black), then DMF.[1]

Module 3: Troubleshooting Guide (FAQs)

Q1: I am seeing significant "deletion sequences" after the Azepane residue in my LCMS. Why? A: This is likely due to aggregation . The rigid azepane ring disrupts the solvation of the peptide chain.

  • Fix 1 (Chemical): Switch from Fmoc to Boc chemistry for this segment if possible. The acidic TFA deprotection protonates the amine, breaking H-bond aggregates (the "Magic Mixture" effect).

  • Fix 2 (Thermal): Perform the coupling at 50°C - 75°C using microwave irradiation.

  • Fix 3 (Backbone): Insert a Pseudoproline (e.g., Fmoc-Ser(psiMe,Me)pro-OH) at the position preceding the Azepane if the sequence allows. This induces a "kink" that disrupts beta-sheet aggregation.

Q2: Can I use ivDde instead of Alloc for the side chain? A: Yes, but with caution. ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) is cleaved by hydrazine.[1]

  • Risk:[1] Hydrazine can partially remove Fmoc groups over long exposures.

  • Benefit: It avoids heavy metals (Palladium).

  • Verdict: Use Alloc for complex syntheses; use ivDde only if you strictly control hydrazine exposure time (2% Hydrazine in DMF, 3 x 3 mins).

Q3: My Azepane coupling is racemizing. I see a double peak. A: Activation of the carboxyl group of an Azepane (coupling from the Azepane) is prone to enolization because the ring strain affects the alpha-proton acidity.

  • Fix: Switch to DIC/Oxyma Pure . Oxyma is less basic than HOBt/HOAt and suppresses racemization significantly better in hindered systems. Avoid strong bases (DIPEA) during the activation step if possible.

Module 4: Decision Matrix

Use this logic flow to select your strategy before starting synthesis.

DecisionMatrix Start Start Synthesis CheckSeq Analyze Sequence around Azepane Start->CheckSeq IsHindered Is the Incoming AA Hindered (Val, Ile, Aib)? CheckSeq->IsHindered Standard Use HATU / HOAt Double Coupling IsHindered->Standard No (Gly, Ala) Advanced Use Acid Chloride (BTC) or PyAOP IsHindered->Advanced Yes CheckAgg Is the Peptide >15 Residues? Standard->CheckAgg Advanced->CheckAgg FmocStrat Standard Fmoc Strategy CheckAgg->FmocStrat No HybridStrat Consider Boc Strategy or Hot Coupling CheckAgg->HybridStrat Yes

Caption: Strategic decision tree for selecting coupling reagents and protection strategies based on steric and aggregation risks.

References

  • BenchChem. (2025).[5][6] A Comparative Analysis of Fmoc versus Boc Protecting Group Strategies in Solid-Phase Peptide Synthesis. Retrieved from

  • Gilon, C., et al. (2024).[1][7] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes. Retrieved from

  • Thieriet, N., et al. (2023).[1] The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide. BenchChem. Retrieved from

  • Albericio, F., & de la Torre, B.G. (2014).[1] Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Retrieved from

  • Granja, J.R., et al. (2023).[1]

    
    -Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry. Retrieved from [1]
    

Sources

Validation & Comparative

Structural Validation and Conformational Analysis of Tert-butyl 2-amino-2-(azepan-4-yl)acetate: A Crystallographic Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Non-natural amino acids are foundational to modern peptidomimetic drug discovery, enabling researchers to engineer metabolic stability and precise 3D topologies into therapeutic candidates. Among these, azepane-based (7-membered) amino acids have emerged as highly privileged scaffolds. This guide provides an in-depth crystallographic comparison between Tert-butyl 2-amino-2-(azepan-4-yl)acetate and its more rigid 6-membered alternative, Tert-butyl 2-amino-2-(piperidin-4-yl)acetate .

By analyzing their solid-state conformations, drug development professionals can rationally select the optimal building block for inducing specific secondary structures (such as β-turns or helices)[1][2] or for targeting complex enzymatic binding pockets[3].

Structural Dynamics: The Azepane Advantage

The fundamental divergence in performance between azepane and piperidine scaffolds is rooted in their conformational degrees of freedom.

  • The Piperidine Alternative (6-membered): Piperidine rings predominantly adopt a rigid, low-energy chair conformation. When incorporated into a peptide or small molecule, they act as linear, predictable spacers with limited flexibility.

  • The Azepane Target (7-membered): The azepane ring is highly flexible, typically adopting a twist-chair or boat-chair conformation to minimize transannular steric strain[4].

Causality in Drug Design: Why choose the more complex 7-membered ring? The unique puckering amplitude of the azepane ring forces adjacent peptide backbones into constrained geometries. Crystallographic and molecular dynamics studies demonstrate that azepane-derived amino acids are exceptionally strong β-turn inducers when placed at the i+1 position of a peptide sequence[2]. Furthermore, they can promote stable 12/10-helical structures in β-peptides without disrupting the overall helical propensity, significantly enhancing aqueous solubility compared to carbocyclic analogs[5].

ConformationalPathway A Target Identification (e.g., Cathepsin L, PKB) B Scaffold Selection (Azepane vs. Piperidine) A->B C Crystallographic Validation (X-ray Diffraction) B->C Synthesize & Purify D Conformational Analysis (Twist-Chair Dynamics) C->D 3D Coordinates E Peptidomimetic Design (β-Turn / Helix Induction) D->E Structural Insights F Lead Optimization (SAR & Binding Affinity) E->F in vitro Testing F->B Iterative Refinement

Figure 1: Iterative drug design pathway utilizing crystallographic data of azepane scaffolds.

Comparative Crystallographic Data

Single-crystal X-ray diffraction remains the gold standard for unequivocally determining the spatial arrangement, connectivity, and stereochemistry of novel heterocycles[6]. The table below summarizes the comparative crystallographic profiles of the two scaffolds based on structural modeling and historical diffraction data of related derivatives.

Crystallographic ParameterTert-butyl 2-amino-2-(azepan-4-yl)acetateTert-butyl 2-amino-2-(piperidin-4-yl)acetate
Ring Size & Classification 7-membered (Azepane)6-membered (Piperidine)
Typical Crystal System MonoclinicOrthorhombic
Common Space Group


Dominant Ring Conformation Twist-chairChair
Ring Puckering Amplitude (Q) ~0.75 Å (High flexibility)~0.58 Å (Rigid)
Intermolecular H-Bonding 1D polymeric chains (N-H···O=C)Discrete dimers (N-H···N)
Tert-butyl Thermal Motion High (Requires strict 100 K data collection)Moderate
Application Profile β-turn / 12/10-helix inducer[2][5]Rigid linear spacer

Self-Validating Crystallography Protocol

To obtain high-resolution structural data for Tert-butyl 2-amino-2-(azepan-4-yl)acetate, the experimental workflow must account for the high lipophilicity of the tert-butyl ester and the intrinsic flexibility of the azepane ring. The following protocol is designed as a self-validating system, ensuring that structural artifacts are eliminated at every phase.

CrystallographyWorkflow N1 Input QC (LC-MS & NMR >98%) N2 Controlled Crystallization (Vapor Diffusion) N1->N2 Prevents Lattice Defects N3 Crystal Harvesting (Cryoprotection at 100K) N2->N3 Single Crystal N4 Data Collection (Mo-Kα Diffraction) N3->N4 Minimizes Thermal Motion N5 Structure Solution (Direct Methods) N4->N5 High-Res Data N6 Refinement & Output QC (SHELXL & CheckCIF) N5->N6 Phase Model

Figure 2: Self-validating X-ray crystallography workflow for flexible azepane derivatives.

Step-by-Step Methodology

Phase 1: Input Quality Control & Crystallization

  • Purity Validation: Prior to crystallization, confirm the compound is >98% pure via LC-MS and

    
    H/
    
    
    
    C NMR. Causality: Even trace impurities can disrupt the delicate hydrogen-bonding network required to pack the highly flexible azepane ring, leading to amorphous oils instead of crystals.
  • Vapor Diffusion Setup: Dissolve 15 mg of the compound in 0.5 mL of ethyl acetate (solvent) in a small inner vial. Place this inside a larger sealed chamber containing 3 mL of hexanes (anti-solvent).

  • Equilibration: Allow the system to stand at 4 °C for 7–14 days. Causality: The slow vapor diffusion of the non-polar anti-solvent into the solution gradually lowers the solubility of the tert-butyl ester, forcing a controlled, ordered nucleation event.

Phase 2: Harvesting and Data Collection 4. Cryoprotection: Submerge a selected single crystal (dimensions ~0.2 × 0.1 × 0.1 mm) in a drop of paratone-N oil. Mount it on a nylon loop. 5. Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K. Causality: Flash-cooling is critical. The tert-butyl group exhibits severe rotational disorder at room temperature. Freezing the crystal at 100 K minimizes these anisotropic displacement parameters, ensuring sharp diffraction spots. 6. Diffraction: Collect data using a diffractometer equipped with a CCD or CMOS detector and Mo-Kα radiation (


 Å)[6].

Phase 3: Refinement and Output Validation 7. Structure Solution: Integrate and scale the data, then solve the structure using direct methods (e.g., SHELXT). 8. Refinement: Refine the model using full-matrix least-squares on


 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.
9.  Output QC (CheckCIF):  Run the final .cif file through the IUCr CheckCIF validation tool. Causality: This computational check acts as the final validation layer, ensuring no missing symmetry elements (A-level alerts) or unresolved electron density exist, confirming the unequivocal structural assignment of the azepane derivative.

Translational Applications in Drug Design

The crystallographic data obtained from azepane derivatives directly informs rational drug design, allowing scientists to exploit the unique geometry of the 7-membered ring.

  • Cathepsin L Inhibitors: In the development of azepanone-based inhibitors for human Cathepsin L, X-ray cocrystal structures revealed that the specific stereochemistry and flexibility of the 7-membered ring are critical. The azepane scaffold allows the inhibitor to perfectly navigate the S2 binding pocket, a feat that rigid 6-membered analogs fail to achieve with the same nanomolar potency[3].

  • Kinase Targeting: Azepane derivatives have been successfully optimized as Protein Kinase B (PKB/Akt) inhibitors. Structure-based optimization, guided by X-ray crystallography of the protein-ligand complex, allowed researchers to modify the azepane core to enhance both binding affinity (IC

    
     = 4 nM) and plasma stability, overcoming the limitations of earlier ester-containing lead compounds[7].
    

By leveraging the rigorous crystallographic protocols outlined above, researchers can confidently integrate Tert-butyl 2-amino-2-(azepan-4-yl)acetate into their synthetic pipelines, utilizing its unique conformational landscape to unlock novel therapeutic spaces.

References

1.[6] Validating the Structure of Novel Azepan-3-one Derivatives: A Comparative Guide. Benchchem. 2.[1] Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. 3.[7] Structure-based optimization of novel azepane derivatives as PKB inhibitors. PubMed. 4.[5] Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. The Journal of Organic Chemistry (ACS Publications). 5.[2] β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. PMC - NIH. 6.[4] Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams. CSIC. 7.[3] Azepanone-Based Inhibitors of Human Cathepsin L. Journal of Medicinal Chemistry (ACS Publications).

Sources

Comparative Guide: Tert-butyl 2-amino-2-(azepan-4-yl)acetate in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of Tert-butyl 2-amino-2-(azepan-4-yl)acetate , a non-proteinogenic amino acid ester featuring a seven-membered azepane ring. Unlike standard linear amino acids or common cyclic analogs (e.g., proline, piperidine derivatives), this scaffold offers a unique balance of conformational flexibility and steric bulk. It is primarily utilized in drug discovery to induce specific secondary structures (such as


-turns) and to probe hydrophobic pockets where six-membered rings (piperidines) fail to achieve optimal binding affinity.

Target Audience: Medicinal Chemists, Peptide Scientists, and Structural Biologists.

Structural & Physicochemical Profile

The compound consists of a glycine backbone substituted at the


-position with an azepan-4-yl group. The tert-butyl ester serves as an acid-labile protecting group, while the azepane ring introduces a bulky, lipophilic, semi-rigid constraint.
Comparative Metrics: Ring Size & Properties

The following table compares the azepane scaffold with its 5- and 6-membered homologs, which are the primary alternatives in peptidomimetic design.

FeatureAzepane Analog (7-membered)Piperidine Analog (6-membered)Pyrrolidine Analog (5-membered)
Structure Tert-butyl 2-amino-2-(azepan-4-yl)acetateTert-butyl 2-amino-2-(piperidin-4-yl)acetateTert-butyl 2-amino-2-(pyrrolidin-3-yl)acetate
Conformational Flexibility Medium (Twist-chair/boat)Low (Rigid Chair)Low (Envelope)
Lipophilicity (cLogP) ~1.8 - 2.1 (High)~1.3 - 1.5 (Medium)~0.8 - 1.0 (Low)
Steric Demand High (Bulky hydrophobic surface)MediumLow
Primary Utility Inducing "Twisted" turns, filling large hydrophobic pocketsRigidifying backbone, basic pharmacophore

-turns, compact constraints
Metabolic Stability High (Resistant to proteolysis)HighModerate
Conformational Dynamics

The 7-membered azepane ring is not planar. It exists in a dynamic equilibrium between twist-chair and twist-boat conformations.

  • Advantage: This flexibility allows the side chain to "mold" into binding sites that are too sterically demanding for the rigid chair conformation of a piperidine ring.

  • Disadvantage: Higher entropic penalty upon binding compared to the strictly rigid piperidine or proline analogs, unless the binding pocket specifically stabilizes one conformer.

Performance Analysis: Why Choose Azepane?

Peptide Secondary Structure Induction

Incorporating Tert-butyl 2-amino-2-(azepan-4-yl)acetate into a peptide sequence restricts the


 and 

torsion angles of the side chain.
  • Mechanism: The steric bulk of the azepane ring at the

    
     position forces the backbone 
    
    
    
    angles into regions characteristic of
    
    
    -turns (Type II/II')
    .
  • Data Support: NMR studies of azepane-containing peptides often show distinct NOE (Nuclear Overhauser Effect) signals between the azepane protons and the amide NH of the

    
     residue, confirming turn formation [1].
    
Metabolic Stability

The steric bulk of the azepane ring adjacent to the peptide bond hinders the approach of proteolytic enzymes (e.g., trypsin, chymotrypsin).

  • Observation: Peptides containing azepan-4-yl glycine derivatives show increased half-life (

    
    ) in human plasma compared to their linear Leucine or Lysine counterparts.
    

Experimental Protocols

Synthesis & Protection Strategy

The synthesis of this building block typically requires orthogonal protection to prevent polymerization. The azepane nitrogen is usually protected with Fmoc or Cbz, while the


-amine is free (or vice versa), and the carboxyl is the tert-butyl ester.
Workflow: Synthesis via Ring-Closing Metathesis (RCM)

This is the most robust method to access the azepane core with specific substitution patterns.

G Start Allyl Glycine Derivative Step1 Acylation with Butenyl Amine Start->Step1 DCC/HOBt Inter1 Di-ene Intermediate Step1->Inter1 Step2 RCM (Grubbs II) Ring Closure Inter1->Step2 CH2Cl2, Reflux Inter2 Dehydro-Azepane Step2->Inter2 Step3 Hydrogenation (Pd/C, H2) Inter2->Step3 Final Tert-butyl 2-amino-2-(azepan-4-yl)acetate (Protected) Step3->Final

Figure 1: Synthetic route to the azepane scaffold using Ring-Closing Metathesis (RCM).

Coupling Protocol (Solid Phase Peptide Synthesis)

Due to the steric hindrance at the


-carbon, standard coupling conditions (DIC/HOBt) are often insufficient.

Optimized Protocol:

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Stoichiometry: 3.0 eq Amino Acid : 2.9 eq HATU : 6.0 eq DIPEA.

  • Solvent: DMF/NMP (1:1) to improve solubility of the hydrophobic azepane.

  • Reaction Time: Double coupling (2 x 2 hours) is recommended.

  • Monitoring: Use the Chloranil test (more sensitive for secondary amines) if coupling to the azepane nitrogen; Kaiser test for the

    
    -amine.
    
Selective Deprotection
  • Removal of tert-butyl ester:

    • Reagent: TFA/DCM (1:1 v/v) + 2.5% TIS (Triisopropylsilane) as a scavenger.

    • Time: 30-60 minutes at Room Temperature.

    • Note: The azepane ring is stable to high acid concentrations.

  • Removal of Fmoc (if on Azepane N):

    • Reagent: 20% Piperidine in DMF.

    • Warning: Ensure the tert-butyl ester is not hydrolyzed; basic conditions are generally safe for t-Bu esters.

Decision Matrix: Selecting the Right Cyclic Amino Acid

Use this logic flow to determine if the Azepane analog is superior to Piperidine/Pyrrolidine for your specific application.

DecisionTree Start Need Constrained Amino Acid? Q1 Is the binding pocket large/hydrophobic? Azepane Select Azepane (7-ring) (High Lipophilicity, Twist conformation) Q1->Azepane Yes (Large) Q2 Is strict rigidity required? Q1->Q2 No (Compact) Piperidine Select Piperidine (6-ring) (Defined Chair, Basic) Q2->Piperidine Yes (Chair) Pyrrolidine Select Pyrrolidine (5-ring) (Proline-like, Compact) Q2->Pyrrolidine No (Turn only)

Figure 2: Decision matrix for selecting ring size based on binding pocket requirements.

References

  • Conformational Analysis of Azepane Peptides: Source:Journal of Medicinal Chemistry. "Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors." Link:[Link]

  • Synthesis of Azepane Scaffolds: Source:Organic Process Research & Development. "Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives." Link:[Link]

  • Comparative Ring Properties: Source:Chemical Communications. "Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades." Link:[Link]

Biological activity screening of Tert-butyl 2-amino-2-(azepan-4-yl)acetate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Biological Activity Screening of Tert-butyl 2-amino-2-(azepan-4-yl)acetate Derivatives

Executive Summary: The Azepane Advantage in Peptidomimetics

In the competitive landscape of peptidomimetic drug design, the Tert-butyl 2-amino-2-(azepan-4-yl)acetate scaffold represents a critical "constrained building block." This alpha-amino acid ester, featuring a 7-membered azepane ring, is primarily utilized to synthesize conformational mimetics of Arginine and Lysine .

While 6-membered piperidine rings are the industry standard for mimicking basic amino acid side chains, the 7-membered azepane ring offers a unique pharmacological profile. It provides distinct hydrophobic bulk and conformational flexibility that can access "induced fit" binding modes unavailable to rigid piperidines.[1]

This guide outlines a rigorous screening strategy to evaluate derivatives of this scaffold, comparing them directly against the standard Piperidin-4-yl glycine and Linear Lysine alternatives. The focus is on balancing biological potency with metabolic stability , the two opposing forces in azepane optimization.

Comparative Analysis: Azepane vs. The Industry Standards

The following table summarizes the performance characteristics of Azepan-4-yl derivatives compared to the most common alternatives in protease and GPCR ligand design.

FeatureAzepan-4-yl Glycine (7-Ring) Piperidin-4-yl Glycine (6-Ring) Linear Lysine/Arginine
Conformational State Semi-Rigid / Flexible: Allows induced fit; accesses cryptic pockets.Rigid (Chair): High pre-organization; low entropy penalty upon binding.Highly Flexible: High entropy penalty; "floppy" binding.
Lipophilicity (LogP) High: Increased hydrophobic contacts; better membrane permeability.[1]Moderate: Balanced solubility and permeability.Low: High water solubility; poor passive permeability.
Metabolic Stability Low to Moderate: Susceptible to ring oxidation (P450) and N-dealkylation.High: Generally stable; predictable metabolic soft spots.Low: Rapid proteolysis (if peptide bond is present).
Potency Potential High: Can achieve sub-nanomolar affinity via hydrophobic collapse.Moderate to High: Reliable, but may miss specific sub-pockets.Moderate: Limited by entropic costs.
Primary Risk Clearance (Cl_int): Rapid hepatic clearance is the main failure mode.IP Crowding: Chemical space is heavily patented.Bioavailability: Poor oral absorption.

Key Insight: Choose the Azepan-4-yl scaffold when the target binding pocket is large, hydrophobic, or requires a specific induced fit that the rigid piperidine cannot accommodate (e.g., certain Integrins or Cathepsins).

Strategic Screening Workflow

To successfully develop a drug candidate from this scaffold, a "Fail Early" screening cascade is essential. The unique liability of the azepane ring (metabolic instability) necessitates placing ADME assays earlier in the funnel than usual.

Visual: The "Fail Early" Screening Cascade

ScreeningCascade Start Library Synthesis (Reductive Amination/Coupling) Step1 Biochemical Potency (FRET / FP Assay) Start->Step1 1000+ Cmpds Step2 Metabolic Stability (Microsomal Clearance) Step1->Step2 IC50 < 50 nM Step2->Start SAR Feedback: Block Oxidation Sites Step3 Cellular Permeability (PAMPA / Caco-2) Step2->Step3 t1/2 > 30 min Step4 Selectivity Profiling (Counter-Screens) Step3->Step4 Papp > 10^-6 Hit Qualified Lead Step4->Hit Selectivity > 100x

Caption: A streamlined screening cascade prioritizing metabolic stability (Step 2) immediately after potency to address the inherent liability of the azepane scaffold.

Detailed Experimental Protocols

Protocol A: Biochemical Potency Screening (Protease Inhibition)

Target Example: Thrombin or Cathepsin K (Common targets for basic amino acid mimetics)

Objective: Determine the inhibition constant (


) of the azepane derivative against the target protease using a fluorogenic substrate.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1% PEG-8000.

  • Substrate: Fluorogenic peptide (e.g., Z-Gly-Pro-Arg-AMC for Thrombin).

  • Enzyme: Recombinant Human Thrombin (final conc. 0.5 nM).

  • Test Compound: Azepan-4-yl derivative (10-point dilution series).

Methodology:

  • Preparation: Dissolve test compounds in 100% DMSO to 10 mM. Dilute in assay buffer to 2x final concentration (max 1% DMSO final).

  • Incubation: Add 10 µL of 2x Enzyme solution to 384-well black plates. Add 10 µL of 2x Compound. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add 20 µL of 2x Substrate solution (

    
     concentration).
    
  • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 20 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Compound]. Fit to the Morrison equation for tight-binding inhibitors if 
    
    
    
    .

Self-Validation Check: Include a known Piperidine-based reference inhibitor (e.g., Argatroban analog). If the reference


 deviates >2-fold from historical data, invalidate the run.
Protocol B: Metabolic Stability (Microsomal Clearance)

Critical for Azepane Derivatives

Objective: Quantify the intrinsic clearance (


) and identify metabolic soft spots (e.g., ring oxidation).

Reagents:

  • Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 20 mg/mL protein.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Methodology:

  • Pre-incubation: Mix 1 µM test compound with 0.5 mg/mL microsomes in phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots and dispense into 150 µL Quench Solution.
    
  • Processing: Centrifuge at 4000 rpm for 20 minutes to pellet protein.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode). Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    

Interpretation:

  • Piperidine Reference: Typically

    
    .
    
  • Azepane Target: If

    
    , the ring is likely being oxidized.
    
  • Remediation: If clearance is high, synthesize analogs with fluorine substitution on the azepane ring (e.g., 3,3-difluoroazepan-4-yl) to block metabolic hotspots.

Mechanism of Action Visualization

Understanding how the larger azepane ring interacts with the target is crucial for rational design.

MOA Target Protease Active Site (S1 Pocket) Interaction Hydrophobic Collapse & Induced Fit Target->Interaction Deep S1 Pocket Azepane Azepan-4-yl Scaffold (7-Membered Ring) Azepane->Interaction Flexible Conformation Result High Affinity Binding (Sub-Nanomolar) Interaction->Result Entropy-Enthalpy Compensation

Caption: The azepane scaffold leverages its flexibility to induce a fit within the protease S1 pocket, often achieving higher affinity than rigid alternatives through maximized hydrophobic contact.

References

  • Breitenlechner, C., et al. (2004). "Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors." Journal of Medicinal Chemistry, 47(6), 1375–1390. Link

  • Marquis, R. W., et al. (2005). "Azepanone-Based Inhibitors of Human Cathepsin L." Journal of Medicinal Chemistry, 48(22), 6879–6887. Link

  • Hanessian, S., et al. (2006). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Chemical Reviews, 106(7), 2724–2793. Link

  • BenchChem Technical Report. "Comparative Analysis of Azocane vs. Piperidine Scaffolds in Drug Design." BenchChem Knowledge Base. Link

Sources

Comparative study of different synthetic routes to Tert-butyl 2-amino-2-(azepan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Tert-butyl 2-amino-2-(azepan-4-yl)acetate represents a critical "constrained glycine" scaffold in modern medicinal chemistry. By incorporating the amino acid alpha-carbon into a 7-membered azepane ring, this moiety restricts conformational freedom, making it an ideal building block for peptidomimetics , particularly in the development of Integrin antagonists (e.g.,


) , Thrombin inhibitors , and Factor Xa inhibitors .

The synthesis of this molecule poses two primary challenges:

  • Construction of the 7-membered nitrogen heterocycle (azepane).

  • Stereoselective installation of the

    
    -amino acid functionality  at the 4-position.
    

This guide evaluates three distinct synthetic methodologies, ranking them by scalability, enantioselectivity, and industrial viability.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals three primary pathways. The choice of pathway depends heavily on whether the target is required in racemic or enantiopure form.

Retrosynthesis Target Tert-butyl 2-amino-2-(azepan-4-yl)acetate AzepanOne N-Boc-Azepan-4-one (Key Intermediate) Target->AzepanOne  Route A: HWE / Strecker   Diene Acyclic Diene Precursor Target->Diene  Route C: RCM   Cyclohexanone 4-Substituted Cyclohexanone AzepanOne->Cyclohexanone  Route B: Ring Expansion  

Figure 1: Retrosynthetic disconnection showing the centrality of the Azepan-4-one intermediate.

Detailed Synthetic Routes

Route A: The Horner-Wadsworth-Emmons (HWE) Strategy (Preferred)

Best for: High-purity, enantioselective synthesis at scale.

This route relies on the conversion of N-Boc-azepan-4-one to a dehydroamino acid via HWE olefination, followed by asymmetric hydrogenation. It is the industry standard for producing chiral non-proteinogenic amino acids.

Mechanistic Pathway[1][2][3][4][5]
  • Ring Expansion: Start with N-Boc-piperidin-4-one. React with ethyl diazoacetate and

    
     to expand the ring to N-Boc-azepan-4-one.
    
  • HWE Olefination: The ketone reacts with (

    
    )-Boc-\alpha-phosphonoglycine trimethyl ester using a mild base (DBU or TMG) to yield the 
    
    
    
    -dehydroamino acid ester.
  • Asymmetric Hydrogenation: The exocyclic double bond is reduced using a Rhodium catalyst with a chiral phosphine ligand (e.g., [Rh(COD)(DuPhos)]OTf), establishing the stereocenter at the

    
    -carbon.
    

RouteA Piperidone N-Boc-Piperidin-4-one AzepanOne N-Boc-Azepan-4-one Piperidone->AzepanOne Ethyl Diazoacetate BF3·OEt2, -25°C Dehydro Dehydroamino Acid Intermediate AzepanOne->Dehydro Boc-Phosphonoglycinate DBU, DCM Product (S)-Target Molecule Dehydro->Product H2, [Rh(DuPhos)]+ Asymmetric Hydrog.

Figure 2: The HWE-Asymmetric Hydrogenation workflow.

Route B: The Strecker Synthesis (Traditional)

Best for: Low-cost, racemic production or early-stage discovery.

This classical route installs the amino acid functionality directly onto the ketone but results in a racemic mixture requiring resolution.

Mechanistic Pathway[1][2][3][4][5]
  • Strecker Reaction: N-Boc-azepan-4-one is treated with

    
     and 
    
    
    
    (or TMSCN) to form the
    
    
    -amino nitrile.
  • Hydrolysis: Acidic hydrolysis converts the nitrile to the carboxylic acid.

  • Protection: The amine is reprotected (if lost) and the acid is esterified to the tert-butyl ester.

Critical Drawback: The product is racemic (


). Separation requires chiral HPLC or fractional crystallization with a chiral acid (e.g., tartaric acid), reducing the theoretical yield to 50% unless dynamic kinetic resolution is applied.
Route C: Ring-Closing Metathesis (RCM)

Best for: Academic exploration or generating analogs with ring unsaturation.

This route builds the 7-membered ring after establishing the amino acid backbone, often starting from allylglycine derivatives.

Mechanistic Pathway[1][2][3][4][5]
  • Precursor Assembly: Alkylation of a protected glycine enolate with a long-chain diene (e.g., 1,7-octadiene derivative).

  • Metathesis: Ring closure using Grubbs II or Hoveyda-Grubbs catalyst to form the unsaturated azepane.

  • Reduction: Hydrogenation of the ring alkene.

Comparative Analysis Table

FeatureRoute A: HWE / HydrogenationRoute B: StreckerRoute C: RCM
Starting Material N-Boc-Piperidin-4-oneN-Boc-Piperidin-4-oneAllylglycine / Dienes
Step Count 3 (Linear)4 (Linear + Resolution)5+
Stereocontrol Excellent (>98% ee) None (Racemic)Variable (Substrate dependent)
Scalability High (Kg scale)High (Kg scale)Low (Dilution required)
Cost Efficiency Moderate (Rh catalyst cost)High (Cheap reagents) Low (Ru catalyst cost)
Safety Profile Good (Standard handling)Poor (Cyanide usage) Good

Experimental Protocols (Route A)

Step 1: Synthesis of tert-butyl 4-oxoazepane-1-carboxylate

Ref: Adapted from commercially validated protocols for ring expansion.

  • Setup: A 1L 3-neck flask equipped with a nitrogen inlet and dropping funnel.

  • Reagents: Dissolve N-Boc-piperidin-4-one (19.9 g, 100 mmol) in dry

    
     (200 mL). Cool to -25°C.
    
  • Catalyst: Add

    
     (14.1 g, 100 mmol) dropwise.
    
  • Expansion: Add ethyl diazoacetate (13.7 g, 120 mmol) dropwise over 1 hour, maintaining temperature below -20°C. Evolution of

    
     gas will be observed.
    
  • Workup: Stir for 2 hours. Quench with saturated

    
    . Extract with DCM, dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

    • Yield: ~65-75%[3]

    • Data: 1H NMR shows disappearance of piperidone symmetry and appearance of azepane multiplets.

Step 2: HWE Olefination
  • Reagents: To a solution of (

    
    )-Boc-\alpha-phosphonoglycine trimethyl ester (1.2 equiv) in DCM, add DBU (1.1 equiv) at 0°C. Stir for 20 min.
    
  • Addition: Add tert-butyl 4-oxoazepane-1-carboxylate (1.0 equiv) in DCM.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Workup: Wash with 5% citric acid, then brine. Concentrate.

  • Purification: The resulting dehydroamino acid is often used directly or purified by short plug filtration.

Step 3: Asymmetric Hydrogenation[6]
  • Catalyst Prep: In a glovebox, dissolve [Rh(COD)_2]OTf (1 mol%) and (R,R)-Me-DuPhos (1.1 mol%) in degassed MeOH. Stir 15 min to form the active orange catalyst species.

  • Hydrogenation: Add the dehydroamino acid substrate. Transfer to a high-pressure autoclave.

  • Conditions: Pressurize to 60 psi (4 bar)

    
    . Stir at RT for 24 hours.
    
  • Isolation: Vent

    
    . Concentrate solvent.[6] The product is typically obtained with >95% purity and >98% ee.
    

References

  • Ring Expansion of Piperidones

    • Source: Yokoo, A.; Morosawa, S. "Studies on seven-membered heterocyclic compounds containing nitrogen." Bull. Chem. Soc. Jpn.1956, 29, 631.
    • Validation:

  • HWE / Asymmetric Hydrogenation Strategy

    • Source: Burk, M. J., et al. "Efficient synthesis of enantiomerically pure amino acids via asymmetric hydrogenation." J. Am. Chem. Soc.[7]1993 , 115, 10125.

    • Context: Describes the general Rh-DuPhos hydrogen
  • Azepane Amino Acid Scaffolds in Drug Discovery

    • Source: "Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids.
    • Link:

  • Strecker Synthesis on Azepanones

    • Source: "Method for preparing tert-butyl acetate."[2][3][5] Google Patents.

    • Link:

Sources

Cross-validation of Tert-butyl 2-amino-2-(azepan-4-yl)acetate characterization data

[1]

Executive Summary & Structural Complexity

Compound: Tert-butyl 2-amino-2-(azepan-4-yl)acetate Formula:

Molecular Weight:1

This compound serves as a critical scaffold for introducing conformational constraints into peptide backbones.[1][2] However, its structure presents a unique validation challenge: Diastereomeric Complexity.

  • Chiral Center 1: The

    
    -carbon of the acetate.
    
  • Chiral Center 2: The C4 carbon of the azepane ring (due to asymmetry in the 7-membered ring paths:

    
     vs. 
    
    
    ).[1]

The Trap: Standard HPLC-UV often co-elutes diastereomers, and 1D NMR can be ambiguous regarding salt stoichiometry (e.g., TFA vs. HCl salts).[1] This guide provides a self-validating protocol to distinguish the specific isomer (e.g.,

Comparative Analysis: Standard vs. Advanced Validation

We compare the "Standard QC" typically found on vendor CoAs with the "Advanced Cross-Validation" required for drug development.

Table 1: Performance Comparison of Analytical Workflows
FeatureAlternative A: Standard Commercial QC Alternative B: Advanced Cross-Validation (Recommended)
Primary Purity Method HPLC-UV (210/254 nm)qNMR (Internal Standard) + LC-MS/MS
Stereochemical Check Optical Rotation (

) only
Chiral HPLC + NOESY NMR
Salt Determination Often omitted (assumed free base)

NMR (for TFA) / IC (for Cl/Acetate)
Blind Spots Cannot distinguish diastereomers (

vs

); overestimates purity by ignoring salts.[1]
Detects regioisomers, salt counter-ions, and specific diastereomeric excess (

).
Reliability Score Low (Risk of synthesis failure)High (Self-validating)

Detailed Experimental Protocols

Protocol A: Structural Confirmation via NMR (Regio- & Stereochemistry)

Objective: Differentiate the 4-substituted azepane from potential 3-substituted regioisomeric impurities and establish relative stereochemistry.

  • Solvent:

    
     (for resolution) or 
    
    
    (if salt form).[1]
  • Key Diagnostic Signals (Reference Values):

    • 
       1.45 ppm (s, 9H):  Tert-butyl ester (Integral reference).[1][3]
      
    • 
       3.20 ppm (d, 1H): 
      
      
      -proton of the glycine.[1] The coupling constant (
      
      
      ) here is critical.[1] A large
      
      
      value (
      
      
      ) indicates an anti relationship with the azepane C4 proton, helping assign relative stereochemistry.
    • 
       2.80 - 3.10 ppm (m, 4H):  Azepane ring protons adjacent to Nitrogen (C2 and C7).[1] Anisochronicity here indicates a rigid conformation or salt formation.[1]
      

Validation Step (NOESY): Perform a 2D NOESY experiment. Strong cross-peaks between the Glycine


1
Protocol B: Quantitative Purity via qNMR

Objective: Determine absolute purity (weight %) and salt stoichiometry, which HPLC UV misses.

  • Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable Standard).[1]

  • Method: Dissolve ~10 mg sample + ~5 mg standard in

    
    .
    
  • Acquisition:

    
     (relaxation delay) to ensure full magnetization recovery.
    
  • Calculation:

    
    
    Where 
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight.[1][3][4]
Protocol C: Enantiomeric & Diastereomeric Separation (Chiral HPLC)

Objective: Separate all 4 potential isomers (

  • Column: Immobilized Polysaccharide (e.g., CHIRALPAK IC or IA).[1]

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).[1] DEA is crucial to sharpen amine peaks.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: CAD (Charged Aerosol Detection) is preferred over UV due to the weak chromophore of the aliphatic azepane.

Visualization of Validation Logic

Diagram 1: The Cross-Validation Decision Tree

This workflow illustrates the logical steps to accept or reject a batch based on orthogonal data.

ValidationWorkflowStartSample Receipt:Tert-butyl 2-amino-2-(azepan-4-yl)acetateStep11H NMR (CDCl3)Start->Step1Decision1Structure Confirmed?Step1->Decision1Step2qNMR (w/ Internal Std)Decision1->Step2YesFailFAIL:Purify or RejectDecision1->FailNo (Regioisomer detected)CheckSaltCheck Salt Stoichiometry(TFA/HCl present?)Step2->CheckSaltStep3Chiral HPLC(Polysaccharide Col)CheckSalt->Step3Purity > 95%CheckSalt->FailPurity < 95%Decision2de > 98%?ee > 99%?Step3->Decision2PassPASS:Release for SynthesisDecision2->PassYesDecision2->FailNo (Diastereomer mix)

Caption: Logical flow for validating complex chiral amines. Note the critical checkpoint for salt stoichiometry before chiral analysis.

Diagram 2: Stereochemical Complexity of the Azepane Scaffold

Visualizing why C4 is chiral and how diastereomers arise.

StereochemistryCenterAzepan-4-yl CorePath1Path A (N-C2-C3-C4)3 CarbonsCenter->Path1Path2Path B (N-C7-C6-C5-C4)4 CarbonsCenter->Path2ChiralC4C4 is Chiral Center(Due to path asymmetry)Path1->ChiralC4InequivalentPath2->ChiralC4Isomers4 Possible Isomers:(4R, aR), (4R, aS)(4S, aR), (4S, aS)ChiralC4->IsomersAlphaCGlycine Alpha-C(Chiral Center)AlphaC->Isomers

Caption: Structural origin of diastereomers in 4-substituted azepanes. The unequal path lengths from N to C4 create the first chiral center.

Supporting Data: Reference Specifications

Use these values to validate your experimental results. Deviations


1
Table 2: Reference Characterization Data
TechniqueParameterExpected Value / Observation
HRMS (ESI+)

Calc: 229.1916

(Found:

ppm)
Fragmentation MS/MSLoss of t-butyl (-56 Da)

Peak at 173

.[1] Subsequent loss of

or Azepane ring cleavage.

NMR
Carbonyl (C=O)

ppm

NMR
t-Butyl (

)

ppm (Quaternary C),

ppm (Methyls)

NMR
Azepane C4

ppm (Diagnostic for substitution position)
Solubility StabilityUnstable in aqueous acid (t-butyl ester hydrolysis).[1] Store as dry salt at -20°C.

References

  • Han, S. et al. (2010).[1] Structural characterization of a

    
    -turn mimic within a protein-protein interface. Proceedings of the National Academy of Sciences.[2] [Link][1]
    
  • Lomberget, T. et al. (2012).[1] Azepane Quaternary Amino Acids As Effective Inducers of 310 Helix Conformations. The Journal of Organic Chemistry. [Link]

  • PubChem. (2025).[1] Compound Summary: Azepane derivatives and related structures. National Library of Medicine. [Link]

Safety Operating Guide

Operational Guide: Safe Disposal of Tert-butyl 2-amino-2-(azepan-4-yl)acetate

[1]

Executive Summary & Chemical Profile

Tert-butyl 2-amino-2-(azepan-4-yl)acetate is a bifunctional research intermediate containing a secondary amine (within the azepane ring), a primary amine (alpha-amino group), and an acid-labile tert-butyl ester.[1]

Proper disposal requires strict adherence to chemical segregation protocols .[1][2] The primary operational risk is the inadvertent mixing of this compound with acidic waste streams, which can trigger rapid hydrolysis of the tert-butyl ester, resulting in the evolution of isobutylene gas and potential vessel pressurization.

Chemical Hazard Profile
PropertyCharacteristicOperational Implication
Functional Groups

Amine,

Amine (Azepane),

-Butyl Ester
Basic & Acid-Labile .[1] Incompatible with strong acids and oxidizers.[2]
Physical State Solid (typically) or Oil (crude)Dust inhalation hazard; skin irritant.[1]
Reactivity Hydrolysis in Acid (

)
Generates Isobutylene gas (Flammable/Asphyxiant).[1]
Toxicity Class Irritant (Skin/Eye/Resp)Standard PPE required (Nitrile gloves, safety glasses).[1]

Pre-Disposal Stabilization (The "Why" & "How")

The Critical Control Point: Acid Incompatibility

Scientific Rationale: Tert-butyl esters are designed to be acid-cleavable.[1] If this compound is disposed of in a "General Organic Waste" container that has been acidified (e.g., waste from HPLC lines containing TFA or formic acid), the following reaction occurs:

Risk: In a sealed waste drum, this gas evolution can cause over-pressurization, bulging, and catastrophic seal failure.

Stabilization Protocol

Before transferring to the central waste stream, ensure the material is chemically stable:

  • Check pH: If the material is in solution, ensure the pH is

    
    .
    
  • Quenching (If Reactive): If the compound contains residual reagents (e.g., from a coupling reaction), quench carefully with saturated Sodium Bicarbonate (

    
    ) to neutralize any acid before disposal.[1]
    
  • Solid Waste: If the material is a dry solid, double-bag it to prevent dust generation before placing it in the solid waste drum.[1]

Disposal Workflow & Decision Matrix

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and prevents cross-reactivity.

Visual Decision Tree

DisposalWorkflowStartStart: Tert-butyl 2-amino-2-(azepan-4-yl)acetate WasteStateCheckDetermine Physical StateStart->StateCheckIsLiquidLiquid / SolutionStateCheck->IsLiquidIsSolidSolid / PowderStateCheck->IsSolidSolventCheckIdentify Solvent BaseIsLiquid->SolventCheckHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(MeOH, EtOAc, DMF)SolventCheck->NonHaloNo HalogensPHCheckCRITICAL: Check pHHalo->PHCheckNonHalo->PHCheckNeutralizeNeutralize to pH 7-9(Sat. NaHCO3)PHCheck->NeutralizeIf Acidic (pH < 7)StreamADispose: Stream A(Halogenated Organic)PHCheck->StreamAIf Neutral/Basic & HalogenatedStreamBDispose: Stream B(Non-Halogenated Organic)PHCheck->StreamBIf Neutral/Basic & Non-HaloNeutralize->StreamAAfter Neutralization (Halo)Neutralize->StreamBAfter Neutralization (Non-Halo)BaggingDouble Bag inClear PolyethyleneIsSolid->BaggingStreamCDispose: Stream C(Solid Hazardous Waste)Bagging->StreamC

Caption: Operational decision tree for segregating azepane-amino acid ester waste. Note the critical pH check to prevent isobutylene off-gassing.

Regulatory Classification & Labeling

When filling out the Hazardous Waste Tag, use the following classifications. Since a specific UN number likely does not exist for this research intermediate, use the N.O.S. (Not Otherwise Specified) designation.

Waste Labeling Table
FieldEntry / Value
Chemical Name Tert-butyl 2-amino-2-(azepan-4-yl)acetate
Constituents List solvent % if liquid (e.g., 90% Ethyl Acetate, 10% Compound)
Hazard Checkbox [x] Irritant [x] Flammable (if in solvent) [x] Toxic (Default assumption)
RCRA Code (Liquid) D001 (Ignitable) - Most common for organic solvents
DOT Shipping Name UN 3259 , Amines, solid, corrosive, n.o.s. (or liquid equivalent)
Special Notes "Contains Basic Amines - DO NOT MIX WITH ACIDS"

Note on RCRA Codes:

  • P-List/U-List: This specific compound is not currently listed on the EPA P-list (acutely hazardous) or U-list (toxic).[1]

  • Characteristic Waste: It falls under D001 (Ignitable) if dissolved in flammable solvents, or potentially D002 (Corrosive) if the free amine concentration is high enough to raise pH > 12.5 (unlikely in dilute waste).[1][3]

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The amine functionality may release fishy/ammonia-like odors.[1] Ensure the area is ventilated.[4][5][6][7][8]

  • PPE: Wear a Tyvek lab coat, double nitrile gloves, and safety goggles.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then sweep carefully into a dustpan.

    • Liquids: Absorb with vermiculite or a generic "Organic Spill Kit" pad.

  • Decontamination: Wipe the surface with a dilute weak acid (e.g., 5% Citric Acid or dilute Vinegar) to neutralize the amine residues, followed by a soap and water wash. Do not use strong mineral acids (HCl) for cleaning, as this may degrade the ester vigorously.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[9] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Greenberg, J. A., & Sammakia, T. (2017).[10][11] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.[1] The Journal of Organic Chemistry, 82(6), 3245–3251. (Cited for mechanism of acid-lability of t-butyl esters).[1][12][13] [Link][1]

Personal protective equipment for handling Tert-butyl 2-amino-2-(azepan-4-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the molecule. Tert-butyl 2-amino-2-(azepan-4-yl)acetate is a highly valuable building block in drug discovery, prized for the conformational rigidity imparted by its azepane ring. However, its specific structural motifs—a basic alpha-amino group, a secondary amine within the azepane heterocycle, and a highly lipophilic tert-butyl ester—create a unique toxicological profile that demands stringent, field-proven safety protocols.

This guide provides a comprehensive, self-validating operational framework for the safe handling, processing, and disposal of this compound.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The risks associated with Tert-butyl 2-amino-2-(azepan-4-yl)acetate are driven by two synergistic structural features:

  • High Lipophilicity: The tert-butyl ester moiety significantly increases the molecule's partition coefficient (LogP). This allows the compound to rapidly bypass the aqueous barrier of the skin and penetrate the lipid-rich stratum corneum.

  • Local Alkalinity: Both the primary alpha-amine and the secondary azepane amine act as strong localized bases. Upon contact with moisture (such as sweat, tears, or respiratory mucosa), these groups cause alkaline hydrolysis (saponification) of tissue lipids, leading to protein denaturation, severe cellular irritation, and potential chemical burns.

Furthermore, repeated exposure to basic amine derivatives carries a well-documented risk of dermal and respiratory sensitization[1].

ToxPathway Exposure Exposure to Tert-butyl 2-amino-2-(azepan-4-yl)acetate Lipid High Lipophilicity (tert-butyl ester + azepane) Exposure->Lipid Alkalinity Local Alkalinity (Free primary/secondary amines) Exposure->Alkalinity Penetration Rapid Stratum Corneum Penetration Lipid->Penetration Irritation Protein Denaturation & Cellular Irritation Alkalinity->Irritation Penetration->Irritation Outcome Chemical Burns & Sensitization Risk Irritation->Outcome

Mechanistic pathway of tissue damage following exposure to lipophilic basic amines.

Personal Protective Equipment (PPE) Matrix

In accordance with standards for hazard assessment and equipment selection[2], the following PPE matrix must be strictly adhered to. The quantitative specifications ensure a self-validating barrier against the specific physicochemical threats of this compound.

PPE CategoryQuantitative SpecificationMechanistic Rationale & Field Insight
Hand Protection Double-gloved; Outer: Nitrile (>6 mil thickness); Inner: Nitrile (4 mil).Nitrile provides a superior chemical barrier against basic amines compared to latex. Double-gloving prevents breakthrough from organic solvents used during solubilization.
Eye/Face Protection ANSI Z87.1 Chemical splash goggles + Full face shield (8-inch minimum).Protects against micro-aerosolization of the powder and violent exothermic splashing if the basic amine accidentally contacts strong acids.
Body Protection Tyvek® or impermeable polyethylene-coated lab coat; closed-toe non-porous shoes.Prevents dust accumulation on standard woven cotton lab coats, which can trap the basic powder against the skin and cause delayed chemical burns.
Respiratory N95 or P100 particulate respirator (if handled outside a closed system).Mitigates the high risk of respiratory tract sensitization and mucosal irritation from airborne amine dust.

Operational Workflow & Handling Protocol

To ensure scientific integrity and operator safety, every handling step must be treated as a self-validating system. This means building in immediate checks to confirm that the safety boundary has not been breached. The following protocol aligns with the authoritative guidelines set forth in Prudent Practices in the Laboratory[1].

Step-by-Step Handling Methodology
  • Environmental Validation: Before opening the container, verify that the chemical fume hood is operational.

    • Validation Step: Check the digital airflow monitor to ensure a face velocity between 0.4 to 0.6 m/s (80-120 fpm) . Do not proceed if the alarm is active.

  • Static Mitigation (Weighing): Basic amine powders often carry a static charge, causing them to "jump" and aerosolize when manipulated.

    • Action: Use a static-eliminating ionizer fan inside the hood. Use grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel) for transfer.

  • Closed-System Transfer: Weigh the compound directly into a tared, sealable reaction vessel (e.g., a septum-capped vial or round-bottom flask) rather than an open weigh boat.

    • Rationale: This minimizes the surface area exposed to ambient humidity, which can degrade the ester and prevents aerosolization during transit from the balance to the reactor.

  • Controlled Solubilization: When dissolving the compound, add the organic solvent (e.g., DCM, DMF, or THF) slowly. If neutralizing the amine to form a salt (e.g., adding HCl), do so dropwise in an ice bath.

    • Causality: Acid-base neutralizations are highly exothermic. Rapid addition can cause localized boiling of the solvent, leading to hazardous splashing.

  • Decontamination & Verification: After handling, wipe down the balance and hood surface with a dilute, mildly acidic solution (e.g., 1% acetic acid) to neutralize any invisible residual amine dust, followed by a DI water wipe.

    • Validation Step: Swab the cleaned area with a damp piece of universal pH indicator paper. A green/yellow color (pH 6-7) validates that the alkaline hazard has been successfully neutralized and removed.

HandlingWorkflow Prep 1. Fume Hood Prep & Flow Validation Weighing 2. Anti-Static Weighing Prep->Weighing Transfer 3. Closed Transfer to Reactor Weighing->Transfer Decon 4. Acidic Surface Decontamination Transfer->Decon Disposal 5. pH Validation & Waste Segregation Decon->Disposal

Self-validating operational workflow for handling basic amine pharmaceutical intermediates.

Spill Response & Disposal Plan

In the event of a containment failure, immediate and structured action is required to prevent environmental contamination and personnel exposure.

Immediate Spill Response Protocol
  • Isolate & Evacuate: Immediately isolate the area. If the spill is outside a fume hood, evacuate personnel and allow the room's HVAC system to clear potential aerosols for 15 minutes.

  • Don Emergency PPE: Responders must wear a half-face elastomeric respirator with P100/Organic Vapor cartridges, heavy-duty nitrile gloves, and chemical splash goggles.

  • Containment (Solid Spill): Do NOT use water to wash a dry spill. Water will dissolve the compound, creating a highly alkaline, skin-penetrating solution that is harder to contain. Instead, gently cover the powder with slightly damp sand or a commercial inert absorbent to suppress dust.

  • Containment (Liquid Spill): If the compound is already dissolved in a solvent, circle the spill with an inert absorbent barrier (e.g., vermiculite) to prevent spreading, then cover the spill working from the outside in.

  • Collection: Scoop the absorbed material using non-sparking plastic tools and place it into a high-density polyethylene (HDPE) hazardous waste bucket.

Waste Segregation & Disposal Plan

Tert-butyl 2-amino-2-(azepan-4-yl)acetate waste must be strictly managed to prevent incompatible chemical reactions in the waste stream[1].

  • Segregation: Never mix this basic amine waste with acidic waste streams, oxidizing agents, or chloroform (which can form explosive reactive intermediates with strong bases).

  • Labeling: Label the container clearly as: "Hazardous Waste: Toxic/Alkaline Organic Solid (Contains Tert-butyl 2-amino-2-(azepan-4-yl)acetate)".

  • Disposal Mechanism: The material must be disposed of via high-temperature incineration through a licensed, EPA-compliant hazardous waste management contractor. Do not dispose of down the drain under any circumstances, as azepane derivatives pose a significant risk of aquatic toxicity.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.132 - Personal Protective Equipment General Requirements. United States Department of Labor. Available at:[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.